D-Fructose-6-13C,d2
Description
Properties
Molecular Formula |
C₅¹³CH₁₀D₂O₆ |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
Advantose FS 95-13C,d2; D-(-)-Fructose-13C,d2; D-(-)-Levulose-13C,d2; D-Arabino-2-hexulose-13C,d2; Fructose-13C,d2; Fruit Sugar-13C,d2; Fujifructo L 95-13C,d2; Furucton-13C,d2; Hi-Fructo 970-13C,d2; Krystar-13C,d2; Krystar 300-13C,d2; Levulose-13C,d2 |
Origin of Product |
United States |
Foundational & Exploratory
what is the role of D-Fructose-6-13C,d2 in metabolic studies
Precision Metabolic Flux Analysis: The Role of D-Fructose-6- C,6,6-
Executive Summary
D-Fructose-6-
By placing a "hard" carbon label (
Part 1: The Biochemistry of the Tracer
The Structural Logic
The specific labeling at position 6 (C6) is strategic because of how fructose enters hepatic metabolism.
-
Labels: Carbon-13 at C6; Deuterium (
H) at the two non-exchangeable proton positions attached to C6. -
Entry Pathway: Hepatic fructolysis via Ketohexokinase (KHK).[4]
Atom Mapping and Fate
Upon entering the hepatocyte, fructose bypasses the rate-limiting step of glycolysis (Phosphofructokinase).[1][4] The atom mapping proceeds as follows:
-
Fructolysis: Fructose
Fructose-1-Phosphate (F1P).[1][4] -
Cleavage: F1P
DHAP (C1-C3) + Glyceraldehyde (C4-C6).-
Note: The labels (C6) are now on Glyceraldehyde (C3 position) .
-
-
Triokinase: Glyceraldehyde
Glyceraldehyde-3-Phosphate (GAP).[4]-
The label is now at the C3 position of GAP (the phosphate tail is C3).
-
-
Glycolysis: GAP
Pyruvate.-
The C3 of GAP becomes the C3 (Methyl group) of Pyruvate .
-
Crucial: The C3 protons of GAP are not exchanged during the GAPDH or Enolase reactions. Therefore, the
label remains attached to the C label .
-
The "Direct Channel" Verification
The retention of the deuterium label (
-
Direct Lipogenesis: If Pyruvate enters the mitochondria and is converted to Acetyl-CoA
Citrate Cytosolic Acetyl-CoA Fatty Acid, the methyl protons are largely conserved (though some exchange occurs during Malonyl-CoA synthesis). -
TCA Cycle Scrambling: If the Pyruvate enters the TCA cycle and fluxes through Fumarase, the protons are exchanged with the solvent (
). -
Result: High D/
C ratios in fatty acids indicate direct channeling of fructose to lipid synthesis, bypassing energetic oxidation in the TCA cycle.
Part 2: Metabolic Pathways Elucidated
Pathway Visualization
The following diagram illustrates the flow of the C6 label (highlighted in red) from Fructose to Lipids and Ribose.
Caption: Metabolic fate of the C6-labeled fructose. The label (13C, d2) tracks specifically to the methyl group of pyruvate, serving as a direct precursor for Acetyl-CoA and subsequent lipogenesis, or reversing into the PPP.
Part 3: Experimental Protocol (In Vitro Hepatocytes)
This protocol describes the use of D-Fructose-6-
Materials
-
Tracer: D-Fructose-6-
C, 6,6- (Enrichment >99%). -
Media: Glucose-free, Phenol-red free DMEM (to control carbohydrate sources).
-
Quenching Solvent: 80:20 Methanol:Water (pre-chilled to -80°C).
-
Extraction: Chloroform/Methanol (2:1 v/v) for lipids.
Workflow Steps
Step 1: Tracer Equilibration
-
Seed hepatocytes at
cells/well in 6-well plates. -
Starve cells in low-glucose medium for 4 hours to deplete glycogen.
-
Replace medium with Tracing Medium : DMEM containing 5 mM Glucose (unlabeled) and 5 mM D-Fructose-6-
C,d .-
Rationale: Physiological mixtures of glucose and fructose mimic dietary intake and activate both Glucokinase and Fructokinase.
-
Step 2: Incubation
-
Incubate for 6 to 24 hours .
-
6 hours: Measures initial flux rates.
-
24 hours: Measures steady-state incorporation into triglycerides (TG).
-
Step 3: Quenching and Extraction
-
Rapidly aspirate medium and wash twice with ice-cold PBS.
-
Add 800 µL -80°C Methanol/Water to quench metabolism instantly.
-
Scrape cells and transfer to glass vials.
-
Biphasic Extraction: Add 400 µL Chloroform and 200 µL Water. Vortex and centrifuge at 3000 x g for 10 mins.
-
Lower Phase (Organic): Contains Fatty Acids/Triglycerides.
-
Upper Phase (Aqueous): Contains polar metabolites (Pyruvate, Citrate, Gluconeogenic intermediates).
-
Step 4: Derivatization & Analysis (GC-MS)[5]
-
Dry the organic phase under nitrogen.
-
Transesterification: Add 500 µL 1N HCl in Methanol, incubate at 100°C for 1 hour to convert TGs to Fatty Acid Methyl Esters (FAMEs).
-
Extract FAMEs with Hexane.
-
GC-MS Analysis: Analyze using a DB-23 column. Monitor ions for Palmitate (C16:0).[2]
Part 4: Data Interpretation & Calculation
Mass Isotopomer Distribution Analysis (MIDA)
The unique power of this tracer is the mass shift pattern.
-
Natural Palmitate: M+0 (Base peak).
-
Single Incorporation (13C only): M+1.
-
Dual Incorporation (13C + d2): M+3.
Key Metric: The Intact Incorporation Ratio
-
Interpretation:
-
High Ratio: Indicates the Acetyl-CoA used for lipogenesis came directly from fructose via the cytosolic pathway, preserving the C-H bonds.
-
Low Ratio: Indicates the label passed through the TCA cycle (Fumarase step), where deuterium was exchanged with water, or that the Acetyl-CoA pool is highly diluted by glucose/fatty acid oxidation.
-
Calculating Fractional Contribution
To determine the percentage of newly synthesized fat derived specifically from fructose:
Note: The precursor enrichment is calculated using the MIDA algorithm to correct for the probability of multiple labeled units combining.
Part 5: Applications in Drug Development
NAFLD/NASH Therapeutics
Drugs targeting Ketohexokinase (KHK) or Acetyl-CoA Carboxylase (ACC) can be validated using this tracer.
-
Experiment: Treat hepatocytes with an ACC inhibitor + Tracer.
-
Expected Result: A drastic reduction in M+3 Palmitate, confirming blockade of the conversion of Fructose-derived Acetyl-CoA to lipids.
Diabetes & Gluconeogenesis
In Type 2 Diabetes, hepatic gluconeogenesis is upregulated.
-
Experiment: Track the appearance of the label in Glucose (M+1 and M+3 isotopomers) in the culture media.
-
Mechanism:[1][6][7][8] Fructose
Triose Fructose-1,6-BP Fructose-6-P Glucose-6-P Glucose. -
Insight: High enrichment in glucose indicates "Fructose-driven Gluconeogenesis," a specific pathological pathway distinct from lactate/alanine gluconeogenesis.
References
-
Metabolic Fate of Fructose in Human Adipocytes. Source: National Institutes of Health (NIH) URL:[Link]
-
Fructose Metabolism and Metabolic Disease. Source: Journal of Clinical Investigation / PMC URL:[Link]
-
Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. Source: Metabolic Solutions URL:[Link]
-
Fructose Stimulated De Novo Lipogenesis is Promoted by Inflammation. Source: Nature Communications / NIH PMC URL:[Link]
Sources
- 1. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Purification, and Validation of D-Fructose-6-13C,d2
Executive Summary
D-Fructose-6-13C,6,6-d2 is a high-precision metabolic tracer designed to decouple oxidative pentose phosphate pathway (oxPPP) flux from glycolytic flux. Unlike uniformly labeled fructose, this isotopologue provides a distinct mass and magnetic resonance signature at the C6 position, which is critical for tracing carbon skeletal fate while simultaneously monitoring redox metabolism (NADPH production) via deuterium retention.
This guide details the chemo-enzymatic synthesis of D-Fructose-6-13C,d2 from its glucose precursor. It prioritizes the Glucose Isomerase (GI) route over chemical isomerization (Lobry de Bruyn-Alberda van Ekenstein transformation) to ensure stereochemical integrity and minimize byproduct formation (e.g., D-mannose, D-psicose).
Part 1: The Isotopic Signature & Metabolic Utility
Before synthesis, one must understand the "why." The C6 position of fructose is chemically equivalent to the C6 of glucose after phosphorylation to F6P. However, the deuterium labels at C6 provide a unique advantage in Metabolic Flux Analysis (MFA).
-
Glycolysis: The C6-13C,d2 moiety is converted to Glyceraldehyde-3-Phosphate (GAP) and subsequently to the C3 position of Pyruvate/Lactate. The deuterium is largely retained.
-
Pentose Phosphate Pathway (PPP): If the carbon skeleton enters the oxPPP, the C1 is decarboxylated. The C6 remains, but deuterium loss can occur during specific transaldolase/transketolase exchange reactions, providing a readout of pathway reversibility.
Diagram 1: Metabolic Fate of the C6 Label
Caption: Tracing the C6-13C,d2 moiety. In glycolysis, the label transfers intact to C3-Pyruvate. In PPP, scrambling occurs.
Part 2: Chemo-Enzymatic Synthesis Protocol
Prerequisite Material: D-Glucose-6-13C,6,6-d2.
Note: Synthesis of the glucose precursor typically involves the reduction of D-Gluconolactone-6-13C with Sodium Borodeuteride (
The Challenge: Equilibrium
The conversion of Glucose to Fructose by Glucose Isomerase is reversible.[1]
Protocol A: Enzymatic Isomerization (Batch Scale)
-
Buffer Preparation:
-
Prepare 50 mL of 50 mM HEPES or Phosphate buffer (pH 7.5).
-
Add
to a final concentration of 5 mM. Insight: is an essential cofactor for isomerase stability and activity. -
Add
(optional, trace) to 0.1 mM if using non-immobilized enzyme to prevent thermal denaturation.
-
-
Substrate Solubilization:
-
Dissolve 1.0 g of D-Glucose-6-13C,d2 in 10 mL of the buffer.
-
Check pH; adjust to 7.5 if necessary using dilute NaOH. Critical: Acidic pH (< 6.0) irreversibly inactivates many commercial isomerases.
-
-
Enzyme Addition:
-
Add Immobilized Glucose Isomerase (e.g., Sweetzyme® or equivalent cross-linked enzyme aggregates).
-
Load: Typically 100-200 Units per gram of glucose.
-
-
Incubation:
-
Seal the vessel under Nitrogen (to prevent oxidation/browning).
-
Incubate at 60°C with gentle shaking (100 rpm) for 12–24 hours.
-
Validation: Monitor reaction progress via HPLC or enzymatic assay (Resorcinol method) until Fructose content plateaus (~42%).
-
-
Termination:
-
Filter out the immobilized enzyme beads. (These can be washed and reused).
-
The filtrate is now a mixture of Glucose-6-13C,d2 (~58%) and Fructose-6-13C,d2 (~42%).
-
Part 3: Purification via Calcium-Affinity Chromatography
This is the most critical step for purity. Standard silica columns do not effectively separate glucose and fructose. We use Ligand Exchange Chromatography on a cation-exchange resin in the Calcium (
Mechanism: Fructose forms a tridentate complex with
Protocol B: Separation Workflow
| Parameter | Specification | Notes |
| Resin | Strong Acid Cation (Gel Type) | Dowex 50W-X8 or AmberLite CR99 |
| Ionic Form | Calcium ( | Must regenerate resin with |
| Column Dimensions | High Aspect Ratio (e.g., 2.5 cm x 100 cm) | Length is crucial for resolution. |
| Mobile Phase | Degassed HPLC-grade Water | No organic solvents required. |
| Temperature | 50°C - 60°C | Critical: Elevated temp improves mass transfer and peak sharpness. |
| Flow Rate | 0.5 - 1.0 mL/min | Slow flow improves resolution. |
Step-by-Step:
-
Concentrate: Lyophilize the reaction mixture from Protocol A to a syrup and redissolve in minimal water (e.g., 2 mL).
-
Load: Inject onto the heated
column. -
Elution:
-
Fraction 1 (Void - 15 min): Salts and high molecular weight impurities.
-
Fraction 2 (Early): D-Glucose-6-13C,d2 (Unreacted precursor). Collect and recycle.
-
Fraction 3 (Late): This compound (Target).
-
-
Detection: Use a Refractive Index (RI) detector. Fructose will appear as the second major peak.
Diagram 2: Synthesis & Purification Pipeline
Caption: Workflow for enzymatic conversion and calcium-affinity separation. Note the recycling loop for unreacted glucose.
Part 4: Analytical Validation (Purity & Integrity)
You must validate three parameters: Chemical Purity, Isotopic Enrichment, and Positional Integrity.
Chemical Purity (HPLC)
-
Column: Carbohydrate column (e.g., Bio-Rad Aminex HPX-87C).
-
Conditions: 85°C, Water mobile phase.
-
Criteria: Single peak matching D-Fructose standard. Absence of Glucose peak (which elutes earlier).
Positional Integrity ( C-NMR)
This is the definitive test. You are looking for Heteronuclear Coupling .
-
Method: Proton-decoupled
C-NMR in . -
Expectation:
-
Unlabeled Carbons (C1-C5): Singlets (natural abundance).
-
Labeled Carbon (C6):
-
If it were just
C: Strong Singlet. -
With D2 (Deuterium): The signal splits into a Quintet (1:2:3:2:1 ratio) due to coupling with two deuterium atoms (
).
-
-
Chemical Shift: ~63-64 ppm (shifted slightly upfield due to deuterium isotope effect).
-
Isotopic Enrichment (MS)[2]
-
Method: LC-MS/MS (ESI Negative mode) or GC-MS (after derivatization to methoxime-TMS).
-
Target:
-
Fructose MW: 180.16 g/mol .
-
Labeled MW: 180.16 + 1 (
C) + 2 (D2) = 183.16 g/mol . -
Look for the M+3 ion peak.
-
Calculation: Enrichment % =
.
-
Part 5: Handling & Stability
-
Hygroscopicity: Fructose is extremely hygroscopic. Lyophilized this compound will absorb atmospheric water rapidly, turning into a sticky gum.
-
Storage: Store as a frozen solution (-20°C) or in a desiccator over
if solid. -
Tautomerism: In solution, Fructose exists as a mixture of
-pyranose (~70%), -furanose (~22%), and -furanose (~5%). Do not mistake these multiple peaks in H-NMR for impurities.
References
-
Vuorinen, T. (2002). Isomerization of Glucose to Fructose. In: Carbohydrate Chemistry. Standard enzymatic mechanisms and equilibrium data.[2]
-
Angleton, E. L., & Gainer, J. L. (1987). Separation of glucose and fructose with a cation-exchange resin. Biotechnology and Bioengineering. Details the Ca2+ ligand exchange mechanism.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C Metabolic Flux Analysis Studies: A Review and Recommendations. Metabolic Engineering. Discusses the utility of specific isotopologues in flux modeling.
-
Consonni, R., & Cagliani, L. R. (2008). Nuclear Magnetic Resonance applied to food analysis. Detailed assignments of Fructose tautomers in NMR.
Sources
Technical Guide: Dual-Isotope Tracing of Fructose Metabolism Using D-Fructose-6-13C,6,6-d2
Topic: Applications of D-Fructose-6-13C,6,6-d2 in Cellular Metabolism Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of metabolic flux analysis (MFA), the decoupling of carbon fate from hydrogen fate is a frontier challenge. While single-isotope tracers (e.g., [U-13C]-Fructose) effectively map carbon skeletal topology, they fail to capture the redox dynamics and solvent exchange interactions critical to understanding de novo lipogenesis (DNL) and gluconeogenesis.
D-Fructose-6-13C,6,6-d2 (Fructose labeled with Carbon-13 at position 6 and two Deuterium atoms at position 6) is a specialized, high-fidelity probe designed to resolve these complexities. By placing both labels on the stable hydroxymethyl group (C6), this isotopologue allows researchers to:
-
Trace Lipogenic Flux with Precision: The C6 position is uniquely conserved as the methyl group of pyruvate (and subsequently Acetyl-CoA), retaining deuterium labels for incorporation into fatty acids without significant loss to the solvent.
-
Differentiate Metabolic Routes: Distinguish between direct fructolysis (liver) and hexokinase-mediated glycolysis (adipose/tumor) based on label scrambling patterns.
-
Quantify Gluconeogenic Turnover: Measure the conversion of fructose to glucose by tracking the intact C6 moiety.
This guide details the mechanistic basis, experimental protocols, and data interpretation frameworks for deploying this dual-labeled tracer in cellular metabolism research.
Mechanistic Basis: Why D-Fructose-6-13C,6,6-d2?
The Stability of the C6 Position
Unlike positions C1, C3, or C4, which are subject to extensive isomerization and exchange (e.g., via Triose Phosphate Isomerase or Aldolase), the C6 position of fructose exhibits high atomic economy during glycolysis.
-
Carbon Fate: In the cleavage of Fructose-1,6-bisphosphate (F1,6BP), C6 becomes C3 of Glyceraldehyde-3-Phosphate (GAP). This carbon eventually forms the methyl carbon (C3) of Pyruvate.
-
Hydrogen Fate: The two deuterium atoms at C6 (CD2OH) are retained throughout the conversion to Phosphoenolpyruvate (PEP). During the Pyruvate Kinase step, the CH2 group of PEP accepts a proton from the solvent to become the CH3 group of Pyruvate. Thus, the C6-d2 label generates [3-13C, 3,3-d2]-Pyruvate .
The Lipogenic Advantage
When [3-13C, 3,3-d2]-Pyruvate enters the mitochondria and is converted to Acetyl-CoA by Pyruvate Dehydrogenase (PDH), the carboxyl carbon (C1) is lost as CO2. However, the methyl group (derived from Fructose C6) remains intact.
-
Result: The Acetyl-CoA pool becomes enriched with [2-13C, 2,2-d2]-Acetyl-CoA .
-
Application: This dual-labeled Acetyl-CoA is the primer and extender unit for Fatty Acid Synthase (FASN). The retention of deuterium allows for a direct measurement of fructose contribution to the lipid pool, independent of NADPH sources (which are traced using D2O or C3/C4 labeled sugars).
Experimental Workflow & Protocols
Cell Culture & Labeling Strategy
Objective: To achieve isotopic steady state or kinetic flux profiling in target cells (e.g., HepG2 hepatocytes, Adipocytes).
| Parameter | Specification | Rationale |
| Tracer Concentration | 5 mM - 25 mM | Matches physiological post-prandial fructose loads; prevents ATP depletion (hereditary fructose intolerance phenotype). |
| Glucose Background | 5 mM (Physiological) | Fructose metabolism is distinct but interacting with glucose.[1] A background of unlabeled glucose maintains basal glycolysis. |
| Labeling Duration | 6h - 24h (Steady State)15m - 4h (Kinetic) | Lipogenesis is a slow process requiring longer labeling (24h). Glycolytic intermediates equilibrate rapidly (<1h). |
| Media Formulation | Dialyzed FBS, No Glutamine (Optional) | Removes unlabeled external carbon sources that dilute the tracer enrichment. |
Step-by-Step Protocol:
-
Seeding: Plate cells at 60-70% confluence in standard DMEM.
-
Starvation: Wash cells 2x with PBS. Incubate in serum-free, sugar-free media for 1 hour to deplete glycogen stores.
-
Pulse: Replace media with Isotope Media (DMEM base, no glucose/fructose, supplemented with 5 mM Unlabeled Glucose + 5 mM D-Fructose-6-13C,6,6-d2).
-
Incubation: Incubate at 37°C, 5% CO2 for the designated time.
-
Quenching: Rapidly aspirate media. Wash 1x with ice-cold PBS. Add -80°C 80:20 Methanol:Water immediately to quench metabolism.
Mass Spectrometry Detection (LC-MS)
To detect the dual label, High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF) is recommended due to the need to resolve the mass defect of deuterium if possible, though standard Triple Quadrupole (QqQ) is sufficient for unit mass resolution.
Target Metabolites & Mass Shifts:
| Metabolite | Unlabeled Mass (M+0) | Expected Shift (Fructose-Derived) | Explanation |
| Fructose | 180.06 | M+3 (+13C, +2D) | Intact tracer. |
| F1P | 260.03 | M+3 | Fructokinase step (Phosphorylation). |
| DHAP | 170.00 | M+0 | Derived from Fructose C1-C3 (Unlabeled). |
| GAP | 170.00 | M+3 | Derived from Fructose C4-C6 (Labeled). |
| Pyruvate | 88.02 | M+3 | C6 becomes Methyl C of Pyruvate. |
| Lactate | 90.08 | M+3 | Reduction of Pyruvate (Retains labels). |
| Palmitate | 256.24 | M+X (Multiples of +3) | Incorporation of Acetyl-CoA units. |
Data Visualization: Metabolic Pathway Map
The following diagram illustrates the atom mapping of D-Fructose-6-13C,6,6-d2 through the fructolytic and glycolytic pathways, highlighting the divergence into lipogenesis.
Caption: Atom mapping of this compound. The C6-13C and C6-d2 labels (Green) track exclusively to GAP and Pyruvate, enriching the Acetyl-CoA pool (Yellow) for lipogenesis analysis.
Key Applications & Interpretation
Quantifying De Novo Lipogenesis (DNL)
Fructose is a potent driver of DNL.[2] Using the [6-13C, 6,6-d2] tracer provides a distinct advantage over [U-13C] tracers.
-
Problem with U-13C: Carbon recycling via the TCA cycle can dilute the label, and it does not account for the hydrogen source (NADPH vs. Acetyl-CoA).
-
Solution: The deuterium on C6 is carried directly into the fatty acid chain.
-
Calculation: The Mass Isotopomer Distribution (MID) of Palmitate is analyzed. The appearance of isotopologues with mass shifts in multiples of +3 (e.g., M+3, M+6, M+9) indicates the direct incorporation of intact acetyl units derived from fructose.
-
Note: If deuterium loss occurs (exchange with water), the mass shift will drop to M+1 or M+2 per unit. The ratio of (M+3)/(M+1) in the lipid tail provides a metric for futile cycling at the pyruvate/acetyl-CoA node.
-
Distinguishing Fructolysis from Hexokinase Activity
In hepatocytes, Fructokinase (KHK) is dominant (producing F1P). In cancer cells or adipose tissue, Hexokinase (HK) may phosphorylate fructose to Fructose-6-Phosphate (F6P).[1][3]
-
Pathway A (KHK): Fructose -> F1P -> DHAP + GAP. The label stays on GAP.
-
Pathway B (HK): Fructose -> F6P. F6P equilibrates with G6P. Through the Pentose Phosphate Pathway (PPP), C1 is decarboxylated. However, our label is at C6.
-
If F6P enters glycolysis, it splits into DHAP and GAP. Isomerization via Triose Phosphate Isomerase (TPI) equilibrates DHAP and GAP.[4]
-
Differentiation: In KHK metabolism, the label is asymmetrically delivered to GAP initially. In HK metabolism, the label enters the pool as F1,6BP, which is symmetrically cleaved, but TPI activity usually randomizes it.
-
Advanced: The retention of Deuterium is the key. TPI reaction involves proton exchange at C3 of the triose. If the label passes through TPI (DHAP <-> GAP), significant deuterium loss (washout) occurs.
-
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
-
Zhang, G.F., et al. (2002). "Catabolism of 1,6-13C2,6,6-2H2-glucose by Saccharomyces cerevisiae: bond accumulative fragmentation." Journal of Biological Chemistry. Link
-
Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link
-
Crown, S.B., et al. (2015). "Experimental design and data analysis for 13C metabolic flux analysis." Methods in Molecular Biology. Link
-
CortecNet. "Stable Isotope Tracers for Metabolic Flux Analysis." Product Catalog. Link
Disclaimer: This guide assumes the use of high-purity research-grade isotopes. Always consult Safety Data Sheets (SDS) and institutional radiation/chemical safety protocols (though stable isotopes are non-radioactive).
Sources
D-Fructose-6-13C,d2 as a tracer for glycolysis and gluconeogenesis
Topic: D-Fructose-6-13C,6,6-d2 as a Tracer for Glycolysis and Gluconeogenesis Content Type: Technical Whitepaper
Decoupling Glycolytic Flux from Gluconeogenic Cycling in Metabolic Disease
Executive Summary
In the landscape of metabolic research—particularly within the domains of Non-Alcoholic Fatty Acid Liver Disease (NAFLD), Type 2 Diabetes (T2D), and oncology—distinguishing between direct substrate oxidation and biosynthetic recycling is a critical analytical challenge. Standard 13C tracers track carbon backbones but often fail to quantify the futile cycling of substrates through the TCA cycle during gluconeogenesis.
D-Fructose-6-13C,6,6-d2 is a specialized dual-labeled isotopologue designed to resolve this ambiguity. By combining a stable carbon backbone label (
This guide details the mechanistic basis, experimental protocols, and data interpretation frameworks required to deploy D-Fructose-6-13C,6,6-d2 in high-fidelity metabolic flux analysis (MFA).
Mechanistic Basis: The "Washout" Principle
The utility of this tracer rests on the differential fate of Carbon-13 and Deuterium during the transition from Fructolysis to Gluconeogenesis .
Fructolysis and Glycolytic Entry
Unlike glucose, fructose bypasses the rate-limiting step of Phosphofructokinase-1 (PFK-1). In the liver, it is metabolized by Ketohexokinase (KHK) into Fructose-1-Phosphate (F-1-P), which Aldolase B cleaves into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde.
-
Atom Mapping :
-
Fructose C1–C3
DHAP -
Fructose C4–C6
Glyceraldehyde Glyceraldehyde-3-Phosphate (G3P) -
Fructose C6 (Labeled)
G3P C3 (Phosphorylated hydroxymethyl group).
-
As G3P converts to Pyruvate, the C3 position becomes the methyl carbon (C3) of Pyruvate .
-
Result : Pyruvate is labeled as [3-13C; 3,3-d2]-Pyruvate .
The Bifurcation: Lactate vs. Glucose
Here lies the core utility of the tracer:
-
Direct Glycolysis (Lactate Production) :
-
Pyruvate is reduced to Lactate by Lactate Dehydrogenase (LDH).
-
Mechanism : Direct hydride transfer. No solvent exchange of methyl protons occurs.
-
Signal : Lactate retains both labels (M+3 : 1x13C + 2xD).
-
-
Gluconeogenesis (Glucose Production) :
-
Pyruvate enters the mitochondria and is carboxylated to Oxaloacetate (OAA) .
-
OAA equilibrates with Malate and Fumarate via the TCA cycle enzymes.
-
The Washout : The Fumarase reaction (Fumarate
Malate) involves the stereospecific addition/removal of water protons at the carbon corresponding to the original methyl group of pyruvate. -
Signal : The deuterium is exchanged with the solvent (body water). The recycled Glucose backbone retains the
but loses the Deuterium. -
Result : Glucose is labeled primarily as M+1 (13C only), distinguishing it from glucose produced via pathways that do not involve mitochondrial equilibration (though rare for fructose).
-
Visualization: Metabolic Pathway & Atom Mapping
The following diagram illustrates the differential fate of the labels.
Caption: Differential fate of 13C and Deuterium labels.[1] Green path indicates retention of both labels (Direct Glycolysis). Red path indicates loss of Deuterium via TCA cycle exchange (Gluconeogenesis).
Experimental Protocol
Tracer Preparation[2]
-
Compound : D-Fructose-6-13C,6,6-d2 (Ensure >98% isotopic purity).
-
Vehicle : Sterile saline (0.9% NaCl).
-
Dose (In Vivo) : 0.2 – 0.5 g/kg body weight (bolus) or constant infusion (steady state).
-
Safety : Filter sterilize (0.22 µm) immediately prior to use.
In Vivo Workflow (Mouse Model Example)
-
Fasting : Fast animals for 6 hours to deplete glycogen and maximize gluconeogenic flux.
-
Administration :
-
Bolus: Intraperitoneal (IP) or Oral Gavage for dynamic flux.
-
Infusion: Jugular vein catheterization for steady-state analysis (preferred for precise GNG quantification).
-
-
Timepoints : Collect blood at 0, 15, 30, 60, and 120 minutes.
-
Tissue Collection : Freeze-clamp liver tissue immediately in liquid nitrogen to arrest metabolism.
Sample Extraction & Derivatization (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high resolution of isotopomers.
-
Extraction :
-
Mix 20 µL plasma/tissue homogenate with 80 µL cold Methanol (-80°C).
-
Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
-
Dry under nitrogen flow.[2]
-
-
Derivatization (Methoxime-TMS method) :
-
Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 37°C.
-
Why this method? It stabilizes keto-groups (preventing cyclization) and increases volatility for GC separation.
-
Data Analysis & Interpretation
Mass Spectrometry Targets
The following table outlines the expected mass shifts (Mass Isotopomer Distribution, MID) for the key metabolites.
| Metabolite | Fragment Ion (m/z) | Unlabeled (M+0) | Direct Fructolysis (M+3) | Gluconeogenesis (M+1) |
| Pyruvate | 174 (TMS deriv) | 100% | High (13C + 2D) | Low |
| Lactate | 219 (TMS deriv) | 100% | Dominant (13C + 2D) | Trace |
| Glucose | 319 (TMS deriv) | 100% | Trace | Dominant (13C only) |
| Alanine | 218 (TMS deriv) | 100% | High (13C + 2D) | Low |
Calculating Flux Ratios
To quantify the contribution of gluconeogenesis versus direct lysis:
Note: The Correction Factor accounts for dilution of the OAA pool by acetyl-CoA entering the TCA cycle.
Troubleshooting Common Pitfalls
-
Deuterium Exchange in Glycolysis : While rare, some exchange can occur at the Triose Phosphate Isomerase (TPI) step. However, the C3 protons of G3P (derived from C6 of fructose) are generally stable at TPI compared to C1 protons.
-
Incomplete Derivatization : Ensure moisture-free conditions. TMS derivatives are highly sensitive to water, which hydrolyzes the label and ruins the sample.
Applications in Drug Development
-
NASH/NAFLD Therapeutics :
-
Use this tracer to test if a drug (e.g., ACC inhibitor, GLP-1 agonist) reduces de novo lipogenesis (driven by direct fructolysis/Acetyl-CoA) or hepatic glucose output (driven by gluconeogenesis).
-
-
Diabetes (T2D) :
-
Assess the efficacy of Metformin or novel gluconeogenesis inhibitors by monitoring the suppression of the M+1 Glucose signal relative to total fructose uptake.
-
-
Cancer Metabolism :
-
Tumors often upregulate fructolysis to fuel glycolysis. High M+3 Lactate in tumor interstitial fluid indicates active fructose utilization for the Warburg effect.
-
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
-
Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link
-
Burgess, S.C., et al. (2003). "Noninvasive estimation of metabolic flux in liver using [2H2]water and [13C]glucose." Nature Medicine. Link
-
Alves, T.C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle." Cell Metabolism. Link
-
Scientific Instrument Services . "Mass Spectral Database for TMS Derivatives." Link
Sources
exploring the metabolic fate of fructose with isotopic labeling
Title: Precision Mapping of Fructose Metabolism: A Technical Guide to Isotopic Labeling and Flux Analysis
Executive Summary
Fructose metabolism is distinct from glucose due to its ability to bypass the phosphofructokinase-1 (PFK-1) checkpoint, allowing for unregulated entry into the tricarboxylic acid (TCA) cycle and de novo lipogenesis (DNL). This guide provides a rigorous technical framework for researchers to map the metabolic fate of fructose using stable isotope tracing (
Part 1: The Biochemistry of Unregulated Flux
To design a valid experiment, one must first understand why fructose is a "metabolic disruptor." Unlike glucose, which is regulated by insulin and cellular energy status (ATP/AMP ratio) at PFK-1, fructose enters glycolysis via Ketohexokinase (KHK) .[1]
-
The KHK Trap: KHK rapidly phosphorylates fructose to Fructose-1-Phosphate (F1P). This reaction is not feedback-inhibited, leading to rapid ATP depletion and phosphate sequestration.[2]
-
The Aldolase Splitting: Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde .[3]
-
Note: This differs from glycolysis, where Aldolase A cleaves Fructose-1,6-bisphosphate into DHAP and Glyceraldehyde-3-Phosphate (G3P).
-
-
The Lipogenic Drive: The resulting trioses flood the carbon pool for Acetyl-CoA production, driving DNL and VLDL secretion, while the ATP depletion triggers AMP deaminase, resulting in uric acid accumulation.
Pathway Visualization
The following diagram illustrates the KHK bypass and the "Intestinal Shield" concept, where the small intestine filters low-dose fructose, protecting the liver.
Caption: Biochemical pathway showing the KHK-mediated bypass of glycolytic regulation and the divergence of carbon flux into lipids and uric acid.
Part 2: Strategic Tracer Selection
Selecting the correct isotopologue is the single most critical decision in experimental design.
| Tracer | Target Application | Biochemical Rationale |
| [U- | Global Flux & DNL | All carbons are labeled. Ideal for tracking total contribution to TCA cycle intermediates (Citrate m+2, m+4) and Fatty Acids (Palmitate m+2n). |
| [1- | Aldolase B Cleavage | Specifically labels the DHAP moiety (C1-C3).[3] Useful for distinguishing flux into the glycerol backbone of triglycerides vs. oxidation. |
| [6- | Triose Fate Separation | Specifically labels Glyceraldehyde (C4-C6). When compared with [1- |
| D-Fructose-d | Absorption Kinetics | Deuterated tracers are distinct from endogenous background and avoid "recycling" confusion in glucose neogenesis studies. |
Expert Insight: For most drug development applications (e.g., KHK inhibitor screening), [U-
Part 3: Experimental Protocol (In Vivo & In Vitro)
A. In Vitro: Hepatocyte Fructolysis
Objective: Measure flux into lipids and lactate in HepG2 or primary hepatocytes.
-
Media Prep: Use glucose-free, phenol-red free DMEM. Supplement with dialyzed FBS (critical to remove background unlabeled glucose/fructose).
-
Tracer Addition: Add [U-
C ]-fructose (5 mM physiological, 20 mM pathological) + Unlabeled Glucose (5 mM) to mimic post-prandial portal vein conditions. -
Incubation: 6–24 hours.
-
Quenching (Critical Step):
-
Aspirate media rapidly.
-
Immediately add -80°C 80:20 Methanol:Water .
-
Scrape cells on dry ice. Fructose-1-Phosphate is heat-labile; room temperature extraction will destroy it.
-
B. In Vivo: The "Bolus" Challenge
Objective: Distinguish intestinal vs. hepatic metabolism (The "Jang" Protocol).
-
Fasting: Fast mice for 6 hours (morning fast) to deplete glycogen but avoid starvation-induced autophagy.
-
Administration: Oral gavage of [U-
C ]-fructose (2 g/kg for spillover, 0.5 g/kg for intestinal clearance). -
Timepoints: Sacrifice at 15, 30, and 60 minutes.
-
Blood Collection: Portal vein sampling is superior to systemic blood for assessing intestinal clearance, though technically demanding.
Part 4: LC-MS Analysis & Data Interpretation
Sample Preparation (HILIC-MS)
Polar metabolites (F1P, G3P, Citrate) require Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Polymeric amide or Zwitterionic HILIC (e.g., iHILIC-Fusion, BEH Amide).
-
Mobile Phase:
-
Gradient: Start high organic (85% B)
decrease to 40% B to elute phosphates.
Mass Isotopomer Distribution (MID) Analysis
You must correct for natural abundance using software like IsoCor or El-Maven.
Key Readouts:
-
Fructose-1-Phosphate (m+6): Direct substrate engagement.
-
Lactate (m+3): Glycolytic output.
-
Palmitate (m+2, m+4...): De Novo Lipogenesis.[6]
-
Calculation: Fractional contribution of fructose to DNL =
.
-
Workflow Visualization
Caption: End-to-end workflow for stable isotope tracing of fructose, emphasizing the critical quenching step.
Part 5: References
-
Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism. Link
-
Significance: Established the paradigm that the small intestine shields the liver from low-dose fructose.
-
-
Jang, C., et al. (2020). The small intestine shields the liver from fructose-induced steatosis. Nature Metabolism. Link
-
Significance: Demonstrated that overwhelming this shield (high dose) leads to hepatic lipogenesis.
-
-
Helsley, R. N., et al. (2020). Tissue-Specific Fructose Metabolism in Obesity and Diabetes.[7] Current Diabetes Reports. Link[7]
-
Significance: Reviews the role of KHK isoforms in metabolic disease.
-
-
Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. Link
-
Significance: Standard protocol for separating polar phosphorylated sugars (F1P).
-
-
Softic, S., et al. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation. Link
-
Significance: Mechanistic detail on how fructose drives DNL more potently than glucose.[7]
-
Sources
- 1. The small intestine shields the liver from fructose-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose and Uric Acid: Major Mediators of Cardiovascular Disease Risk Starting at Pediatric Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldolase B - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. researchgate.net [researchgate.net]
- 7. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D-Fructose-6-¹³C,d₂ for Studying the Pentose Phosphate Pathway
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of the dual-labeled stable isotope D-Fructose-6-¹³C,d₂ for elucidating the dynamics of the Pentose Phosphate Pathway (PPP). We will delve into the rationale behind the use of this specific tracer, detailed experimental protocols, and the analytical strategies required for robust metabolic flux analysis.
Introduction: The Pentose Phosphate Pathway, a Critical Metabolic Hub
The Pentose Phosphate Pathway (PPP) is a vital metabolic route that operates in parallel with glycolysis.[1][2] Its primary functions are not to produce ATP, but rather to generate nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[3][4] The PPP is composed of two distinct phases: the oxidative phase, which is irreversible and produces NADPH, and the non-oxidative phase, which consists of a series of reversible sugar phosphate interconversions.[3][5]
The NADPH produced is crucial for maintaining a reducing environment within the cell, protecting against oxidative stress, and serving as a key reductant in various anabolic processes, including fatty acid and steroid synthesis.[1][3] The pentose phosphates, particularly ribose-5-phosphate, are essential building blocks for the synthesis of nucleotides and nucleic acids.[2] Given its central role in cellular biosynthesis and redox homeostasis, the PPP is a critical pathway to study in various physiological and pathological states, including cancer and metabolic disorders.[6][7]
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively probe the activity of metabolic pathways like the PPP.[8][9] By introducing a substrate labeled with a stable isotope, such as ¹³C or ²H (deuterium), researchers can track the fate of the labeled atoms through the metabolic network, providing a detailed picture of pathway utilization and flux distribution.[10]
The Tracer of Choice: Why D-Fructose-6-¹³C,d₂?
The selection of an appropriate isotopic tracer is paramount for a successful metabolic flux analysis study. While various ¹³C-labeled glucose isotopologues are commonly used to study central carbon metabolism, D-Fructose-6-¹³C,d₂ offers unique advantages for dissecting the complexities of the PPP.
Causality Behind the Choice:
-
Direct Entry into the Non-oxidative PPP: Fructose-6-phosphate is a key intermediate in both glycolysis and the non-oxidative phase of the PPP. By introducing the label at this point, we can directly probe the reversible reactions of the non-oxidative PPP without the initial carbon loss that occurs in the oxidative phase when using glucose-based tracers.[11]
-
Dissecting Reversibility: The dual labeling with ¹³C and deuterium at the C6 position provides a powerful tool to investigate the bidirectionality of the transketolase and transaldolase reactions. The distinct mass shifts from both isotopes allow for a more detailed analysis of carbon and hydrogen atom transitions.
-
Complementary Information to Glucose Tracers: Using D-Fructose-6-¹³C,d₂ in parallel with glucose tracers (e.g., [1,2-¹³C₂]glucose) can provide a more comprehensive picture of carbon flow through the central metabolic network.[12] This dual-tracer approach can help to better resolve fluxes at the glucose-6-phosphate and fructose-6-phosphate branch points.
-
Kinetic Isotope Effect Considerations: The presence of deuterium can induce a kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of enzymatic reactions involving C-H bond cleavage.[8][13] While this needs to be accounted for in the flux model, it can also provide additional information about the rate-limiting steps in the pathway.
Experimental Workflow: From Cell Culture to Data Analysis
A successful metabolic flux analysis experiment requires meticulous attention to detail at every stage. The following sections outline a comprehensive workflow for using D-Fructose-6-¹³C,d₂ to study the PPP.
Experimental Workflow Diagram
Sources
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. The Electron Transport Chain and Pentose Phosphate Pathway – biochemistry [uw.pressbooks.pub]
- 6. Fructose regulates the pentose phosphate pathway and induces an inflammatory and resolution phenotype in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cells overexpressing fructose-2,6-bisphosphatase showed enhanced pentose phosphate pathway flux and resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]
Methodological & Application
Application Note: Precision Tracing of Fructolysis and Lipogenesis using D-Fructose-6-13C,6,6-d2
This Application Note and Protocol details the use of D-Fructose-6-13C,6,6-d2 (Dual-labeled Fructose) for high-resolution metabolic flux analysis in cell culture.
Core Directive & Scientific Rationale
Why this specific tracer? Standard metabolic tracers (e.g., [U-13C]-Glucose) often fail to distinguish between glycolytic flux and fructolytic flux when both substrates are present, or when assessing the specific contribution of dietary sugars to De Novo Lipogenesis (DNL).
D-Fructose-6-13C,6,6-d2 is a "heavy tail" tracer designed for high-fidelity mapping of the fructose carbon skeleton and its associated protons.[1]
-
Carbon Tracing (
C at C6): Fructose is cleaved by Aldolase B into DHAP (C1-C3) and Glyceraldehyde (C4-C6). The C6 position becomes the C3 of Glyceraldehyde, which is phosphorylated to Glyceraldehyde-3-Phosphate (GAP).[1] In Pyruvate, this carbon becomes the methyl carbon (C3) .[1] Upon decarboxylation by the Pyruvate Dehydrogenase (PDH) complex, this carbon is retained in Acetyl-CoA (C2 position), making it an ideal tracer for fatty acid synthesis.[1] -
Hydrogen Tracing (D
at C6): The two deuterium atoms at C6 track with the carbon.[1] Unlike protons at C1 or C2, which are often subject to exchange during isomerization (e.g., G6P F6P), the C6 protons are relatively stable through glycolysis. Their retention in Lactate (M+3) or Palmitate indicates a direct flux from fructose without extensive solvent exchange or cycling through the TCA cycle anaplerosis.[1]
Key Applications
-
Discriminating Fructose vs. Glucose Oxidation: By using unlabeled glucose and labeled fructose, researchers can quantify the exact contribution of fructose to the Acetyl-CoA pool.[1]
-
Measuring De Novo Lipogenesis (DNL): The dual label allows for the calculation of "bond integrity."[1] If
C is incorporated into lipids but D is lost, it suggests metabolic cycling (e.g., via oxaloacetate) or exchange with cellular water. If both are retained, the flux is direct.[1] -
Ketohexokinase (KHK) Activity Assays: Monitoring the rapid appearance of labeled Fructose-1-Phosphate (F1P).[1]
Experimental Design & Preparation
Reagents & Materials
-
Tracer: D-Fructose-6-13C,6,6-d2 (Isotopic Purity: >99%
C, >98% D).[1][2] -
Base Medium: Glucose-free, Fructose-free DMEM or RPMI 1640 (depending on cell type).[1]
-
Serum: Dialyzed FBS (Crucial: Standard FBS contains ~5-10 mM glucose and undefined fructose, which will dilute the tracer).[1]
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
-
Internal Standards: Norvaline (polar), C17:0 Fatty Acid (lipid).
Cell Model Considerations
| Cell Type | Relevance | Recommended Tracer Conc. |
| HepG2 / HuH7 | Liver metabolism, high KHK expression.[1] | 5 mM - 10 mM |
| Caco-2 | Intestinal fructose transport (GLUT5) and metabolism.[1] | 10 mM - 25 mM |
| Adipocytes | Fructose-induced lipogenesis. | 5 mM (physiological) - 25 mM (pathological) |
| Cancer Lines | Warburg effect, alternative fuel usage.[1] | 10 mM |
Step-by-Step Protocol
Phase I: Tracer Medium Preparation
-
Reconstitution: Dissolve D-Fructose-6-13C,6,6-d2 in sterile, glucose-free media to create a 100 mM Stock Solution . Filter sterilize (0.22 µm).
-
Working Medium: Dilute stock into base medium (with 10% Dialyzed FBS) to target concentration (e.g., 10 mM).
-
Note: If studying competition, add unlabeled Glucose (e.g., 5 mM) to this medium.
-
Phase II: Cell Culture & Labeling
-
Seeding: Seed cells in 6-well plates (
cells/well). Culture in standard maintenance media until 80% confluence.[1] -
Wash: Aspirate media and wash cells 2x with warm PBS to remove residual glucose/lactate.[1]
-
Starvation (Optional but Recommended): Incubate in serum-free, sugar-free media for 1 hour to deplete intracellular glycogen and glycolytic intermediates.
-
Labeling Pulse:
Phase III: Quenching & Extraction (Dual Phase)
This method extracts both polar metabolites (F1P, Lactate) and non-polar lipids (Palmitate).
-
Quench: Rapidly aspirate media. Immediately add 1 mL of -80°C 80% Methanol/20% Water .
-
Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled Eppendorf tube.
-
Lysis: Vortex vigorously for 30s. Freeze-thaw 3x (Liquid N
37°C bath) to ensure membrane rupture. -
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant 1 (Polar): Transfer 800 µL to a new tube. Dry under nitrogen flow for LC-MS (Target: Lactate, F1P, Citrate).[1]
-
-
Lipid Extraction (Pellet + Residual Supernatant):
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Upon MS analysis, look for the following mass shifts:
| Metabolite | Unlabeled Mass (M+0) | Tracer-Derived Mass | Explanation |
| Fructose (Intracellular) | 180.06 | M+3 (183.[1]07) | Intact tracer uptake. |
| Fructose-1-Phosphate | 260.03 | M+3 (263.[1]04) | Phosphorylation by KHK. |
| DHAP | 170.00 | M+0 | Derived from C1-C3 of fructose (unlabeled).[1] |
| Glyceraldehyde | 90.03 | M+3 (93.[1]04) | Derived from C4-C6 (contains |
| Lactate | 89.02 | M+3 | Direct conversion from Glyceraldehyde |
| Acetyl-CoA | 809.12 | M+3 | Methyl group contains |
| Palmitate (C16) | 255.23 | M+X | Isotopomers in increments of +3 (or +1 if D is lost). |
Calculating Fractional Contribution
-
Where
is the abundance of isotopomer .[1] - is the number of labeled atoms possible (e.g., for Lactate derived from this tracer, max labeling is M+3).
Critical Check: Calculate the ratio of Deuterium to
-
If Ratio
2:1 (D: C), the pathway is direct. -
If Ratio < 2:1, deuterium loss has occurred via exchange (e.g., Triose Phosphate Isomerase cycling or solvent exchange).
Visualizations
Figure 1: Fructose-6-13C,6,6-d2 Metabolic Fate
This diagram illustrates the atom mapping of the tracer through Fructolysis and Lipogenesis.[1]
Caption: Atom mapping of D-Fructose-6-13C,6,6-d2. Note that the C6 label becomes the methyl group of Pyruvate and Acetyl-CoA.[1]
Figure 2: Experimental Workflow
Standardized workflow for dual-extraction of polar and lipid metabolites.
Caption: Biphasic extraction workflow ensuring simultaneous capture of glycolytic intermediates and lipid end-products.
References
-
Jang, C., et al. (2018).[1] "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids."[1] Cell Metabolism. Link
-
Zhang, G.F., et al. (2006).[1] "Catabolism of 4,6-13C2, 1-13C1, and U-13C6 glucose in Ehrlich ascites tumor cells." Journal of Biological Chemistry. Link (Demonstrates principles of isotopomer analysis).
-
Omicron Biochemicals. "D-[6-13C;6,6'-2H2]fructose Product Specification." Omicron Catalogs. Link
-
Trefely, S., et al. (2020).[1] "Compartmentalised acyl-CoA metabolism and roles in chromatin regulation."[1] Molecular Metabolism. Link (Protocol for Acetyl-CoA tracing).
-
Hui, S., et al. (2020).[1][3] "Genetics and diet define the quantitative metabolic microbiome."[1] Nature.[1] Link (Utilization of heavy tracers for flux analysis).
Sources
Application Note: Precision Quantitation of Fructolytic Flux and Lipogenesis using D-Fructose-6-13C,6,6-d2
This Application Note is designed for researchers and drug development professionals specializing in metabolic flux analysis (MFA). It details the protocol for using the dual-labeled tracer D-Fructose-6-13C,6,6-d2 to quantify fructolysis, gluconeogenesis, and de novo lipogenesis (DNL).
Abstract
Fructose metabolism is a critical driver of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and specific cancer phenotypes. Unlike glucose, fructose bypasses the phosphofructokinase (PFK) regulatory checkpoint, entering glycolysis via fructolysis to rapidly fuel lipogenesis. Standard 13C-only tracing often fails to distinguish between direct oxidation, recycling via the pentose phosphate pathway, and solvent exchange. This protocol utilizes D-Fructose-6-13C,6,6-d2 , a specialized dual-isotope tracer, to provide unambiguous resolution of carbon and hydrogen fate. The retention of the C6-deuterium label serves as a mechanistic probe for pathway integrity, allowing precise quantification of fructose contribution to the acetyl-CoA pool and subsequent fatty acid synthesis without the confounding effects of futile cycling.
Scientific Rationale & Tracer Mechanics[1]
Why D-Fructose-6-13C,6,6-d2?
Standard metabolic tracers (e.g., [U-13C]Fructose) scramble carbon signals across the TCA cycle and gluconeogenesis, making it difficult to isolate the exact contribution of fructolysis to downstream pools.
-
Carbon Specificity (6-13C): The C6 position of fructose is unique. Upon cleavage by Aldolase B, Fructose-1-Phosphate (F1P) splits into Dihydroxyacetone Phosphate (DHAP, carbons 1-3) and Glyceraldehyde (carbons 4-6).[1] The C6 label tracks exclusively to C3 of Glyceraldehyde , which is phosphorylated to Glyceraldehyde-3-Phosphate (GAP).
-
Hydrogen Specificity (6,6-d2): The deuterium labels at C6 provide a readout of solvent exchange and enzymatic stereospecificity.
-
Glycolytic Fate: C6-d2 becomes C3-d2 of GAP. During the conversion to Pyruvate, these hydrogens are retained at the methyl group (C3) of Pyruvate.
-
Lipogenic Fate: Pyruvate-3-13C,3,3-d2 enters the mitochondria and is decarboxylated to Acetyl-CoA. The C3-methyl group of pyruvate becomes the C2-methyl group of Acetyl-CoA.
-
Validation: Retention of the +3 Da mass shift (1x 13C + 2x Deuterium) in Acetyl-CoA or lipids confirms the carbon entered lipogenesis directly via fructolysis, bypassing pathways that would cause proton exchange (e.g., extensive reversible isomerization or TCA cycling).
-
Pathway Map
The following diagram illustrates the atom mapping of the tracer through the fructolytic pathway.
Caption: Atom mapping of D-Fructose-6-13C,6,6-d2. The label (blue/green/red nodes) tracks specifically from C6 of fructose to the methyl group of pyruvate and acetyl-CoA, enabling direct quantification of lipogenic flux.
Experimental Protocol
Reagents & Materials
-
Tracer: D-Fructose-6-13C,6,6-d2 (Custom synthesis or high-purity catalog grade, >99% enrichment).
-
Media: Glucose-free, Fructose-free DMEM or RPMI (base powder).
-
Serum: Dialyzed Fetal Bovine Serum (dFBS) to remove background unlabeled sugars.
-
Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).
-
Internal Standards: 13C3-Pyruvate, d3-Palmitate (for quantification).
Cell Culture & Labeling Workflow
This protocol is optimized for hepatocytes (HepG2, Huh7, or Primary Human Hepatocytes).
-
Seeding: Seed cells in 6-well plates (1x10^6 cells/well). Culture in standard maintenance media until 80% confluence.
-
Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in serum-free, sugar-free media for 1 hour to deplete intracellular glycogen and glycolytic intermediates.
-
Labeling Pulse:
-
Prepare Isotope Media: DMEM + 10% dFBS + 5 mM D-Fructose-6-13C,6,6-d2 .
-
Note: If studying competition, add unlabeled Glucose (e.g., 5 mM) to simulate physiological ratios.
-
Incubate for 0, 15, 30, 60, and 120 minutes (Dynamic Flux) or 24 hours (Steady State Lipogenesis).
-
-
Quenching & Extraction:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Add 1 mL -80°C 80% Methanol .
-
Scrape cells on dry ice and transfer to Eppendorf tubes.
-
Vortex vigorously (30s) and freeze-thaw 3x (Liquid N2 / 37°C water bath) to lyse.
-
Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to glass vial for LC-MS (Hydrophilic Metabolites).
-
Pellet: Re-extract with Chloroform:Methanol (2:1) if analyzing lipids (Lipophilic Fraction).
-
Analytical Method (LC-HRMS)
High-resolution mass spectrometry (Orbitrap or Q-TOF) is required to resolve the mass defect between 13C and Deuterium if calculating fine isotopomer structure, though standard unit resolution is sufficient for M+3 tracking.
System: Thermo Vanquish UHPLC + Q Exactive HF / Agilent 6546 Q-TOF.
A. Polar Metabolites (Glycolysis/Fructolysis):
-
Column: Millipore SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 + 0.1% NH4OH.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 20 mins.
-
Target Ions (Negative Mode):
-
Fructose-1-P: m/z 259.022 (M+0) -> Look for M+3 (262.03).
-
Glyceraldehyde-3-P: m/z 169.001 -> Look for M+3.
-
Pyruvate: m/z 87.008 -> Look for M+3 (87 + 1.003 + 2*1.006 = ~90.02).
-
Lactate: m/z 89.024 -> Look for M+3.
-
B. Lipids (De Novo Lipogenesis):
-
Column: Waters CSH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 60:40 ACN:H2O + 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate.
-
Target Ions (Positive/Negative Mode):
-
Palmitate (C16:0): m/z 255.23 (M-H).
-
Analysis: Calculate Mass Isotopomer Distribution (MID) to determine the number of acetyl-CoA units incorporated.
-
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
For the dual-labeled tracer, we track the M+3 isotopologue in trioses and pyruvate.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+3) | Interpretation |
| Fructose | 180.06 | 183.07 | Substrate purity check. |
| Fructose-1-P | 259.02 | 262.03 | Direct phosphorylation by KHK. |
| DHAP | 169.00 | 169.00 | Remains Unlabeled (derived from C1-C3). |
| Glyceraldehyde | 90.03 | 93.04 | Labeled (derived from C4-C6). |
| Pyruvate | 87.01 | 90.02 | M+3 indicates direct flux from Fructose C4-C6. |
| Lactate | 89.02 | 92.03 | Surrogate for cytosolic pyruvate pool. |
Calculating Fractional Contribution
To determine the percentage of the intracellular pool derived from fructose:
Correction for Natural Abundance: Use software like IsoCor or PoluX to correct for naturally occurring 13C and Oxygen isotopes.
Assessing Hydrogen Loss (Exchange)
If you observe significant M+1 (13C only) or M+2 (Deuterium only) in Pyruvate, it indicates pathway scrambling or exchange.
-
High M+3 Retention: Indicates tight coupling of fructolysis to pyruvate kinase without extensive equilibration with the cellular water pool via isomerases.
-
Loss of Deuterium (Shift to M+1): Suggests high activity of enzymes capable of proton exchange (e.g., extensive cycling between DHAP and GAP via TPI, although TPI exchange is stereospecific, extensive cycling can lead to wash-out).
References
-
Jang, C., et al. (2018).[2] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[3] Nature, 554(7691), 119-123. Link
-
Zhao, S., et al. (2020).[4] Dietary Fructose Feeds Hepatic Lipogenesis via Microbiota-Derived Acetate.[5] Nature, 579(7800), 586-591. Link
-
Softic, S., et al. (2017). Divergent Effects of Glucose and Fructose on Hepatic Lipogenesis and Insulin Signaling. The Journal of Clinical Investigation, 127(11), 4059-4074. Link
-
Herman, M.A., et al. (2012). A New ChREBP Isoform Mediates Glucose-Induced Fatty Acid Synthesis in Adipose Tissue. Nature, 484(7394), 333-338. Link
-
Lu, W., et al. (2018). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to High Resolution Mass Spectrometry. Methods in Molecular Biology, 1711, 47-63. Link
Sources
- 1. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 2. Glycerate from Intestinal Fructose Metabolism Induces Islet Cell Damage and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
experimental design for D-Fructose-6-13C,d2 tracer studies
Application Note: Experimental Design for D-Fructose-6-13C,d2 Tracer Studies
Core Directive & Scientific Rationale
The "Fructose Problem" and Tracer Specificity Fructose metabolism is distinct from glucose due to its rapid, insulin-independent extraction by the liver. While glucose is universally metabolized, fructose is primarily targeted by hepatic ketohexokinase (KHK), bypassing the phosphofructokinase (PFK) regulatory checkpoint. This unregulated influx drives substrates rapidly into De Novo Lipogenesis (DNL) and Gluconeogenesis , contributing to metabolic syndrome and NAFLD/NASH.
Why this compound? Standard tracers like [U-13C]-fructose scramble the carbon signal across multiple pathways, making it difficult to distinguish direct oxidation from recycling. The D-Fructose-6-13C,6,6-d2 isotopologue is a precision tool designed for three specific mechanistic insights:
-
Lipogenic Specificity (The Acetyl-CoA Branch):
-
Fructose is cleaved by Aldolase B into DHAP (C1-C3) and Glyceraldehyde (C4-C6).
-
The C6 position of fructose exclusively becomes the C3 of Glyceraldehyde (and subsequently Glyceraldehyde-3-Phosphate, GAP).
-
This C3-GAP carbon flows directly into Pyruvate (C3) and subsequently Acetyl-CoA (C2) , the building block of fatty acids.
-
Contrast: Fructose-1-13C preferentially labels DHAP, which feeds the glycerol backbone of triglycerides. Therefore, Fructose-6-13C is the superior tracer for fatty acid synthesis.
-
-
Pathway Integrity (The Deuterium Check):
-
The deuterium label (d2) at C6 serves as a "bond integrity" sensor.
-
As Fructose-C6 converts to Pyruvate-C3, retention of deuterium confirms direct glycolytic flux. Loss of deuterium indicates exchange with the cytosolic proton pool (e.g., via extensive equilibration at the triose phosphate isomerase step or futile cycling).
-
In DNL, the detection of (M+3) mass isotopomers (13C + d2) in fatty acids proves the carbon skeleton was incorporated intact, without dilution through the TCA cycle.
-
-
Gluconeogenic Tracing:
-
If fructose drives glycogen synthesis (Fructose
Triose Glucose-6-P Glycogen), the C6 label (13C, d2) is retained at the C6 position of the hexose, as isomerization occurs at C1-C2. This allows simultaneous quantification of lipogenesis and glyconeogenesis.
-
Experimental Design & Protocols
A. In Vitro Model: Primary Hepatocytes / HepG2
Objective: Quantify fractional contribution of fructose to Palmitate (DNL) and Lactate (Glycolysis).
Reagents:
-
Tracer: D-Fructose-6-13C,6,6-d2 (Enrichment >99%).
-
Media: DMEM (No Glucose/Fructose initially), supplemented with physiological Glucose (5.5 mM).
Protocol:
-
Starvation: Incubate hepatocytes in serum-free, low-glucose media for 4 hours to deplete glycogen and endogenous acetyl-CoA pools.
-
Pulse Labeling: Replace media with experimental media containing:
-
5.5 mM unlabeled Glucose.
-
5 mM this compound .
-
Note: Physiological fructose levels in portal blood can reach 2-5 mM post-prandially.
-
-
Time Course: Harvest cells and media at 0, 6, 12, 24, and 48 hours .
-
Quenching: Rapidly wash cells with ice-cold saline; quench metabolism with -80°C 80% Methanol.
B. In Vivo Model: Rodent Bolus/Infusion
Objective: Assess hepatic DNL flux in the context of whole-body metabolism.
Protocol (Oral Gavage - Physiological Route):
-
Fast: Mice fasted for 6 hours (morning fast).
-
Dose: Oral gavage of This compound (2 g/kg body weight) dissolved in water.
-
Sampling:
-
Plasma: Tail vein bleeds at 15, 30, 60, 120 min (for Lactate/Glucose enrichment).
-
Tissue: Euthanize at 120 min. Freeze-clamp liver immediately in liquid nitrogen (critical to stop lipases).
-
Sample Preparation & Mass Spectrometry
Workflow Diagram
Caption: Analytical workflow for separating and analyzing polar (glycolytic) and non-polar (lipogenic) metabolites from fructose tracer studies.
Detailed Protocol: Lipid Extraction & FAME Derivatization
-
Extraction: Homogenize 50mg liver tissue in 1mL Chloroform:Methanol (2:1). Vortex 1 min. Add 0.2mL water to induce phase separation. Centrifuge 3000xg, 10 min.
-
Isolation: Collect lower organic phase (Lipids). Evaporate to dryness under Nitrogen stream at 40°C.
-
Derivatization (FAME):
-
Resuspend dried lipids in 500µL 1N HCl in Methanol (freshly prepared).
-
Incubate at 80°C for 2 hours (Transesterification).
-
Add 500µL Hexane and 500µL 0.9% NaCl. Vortex/Centrifuge.
-
Collect top Hexane layer (contains Fatty Acid Methyl Esters).
-
-
GC-MS Settings:
-
Column: DB-5MS or equivalent.
-
Carrier: Helium, 1mL/min.
-
Temp Program: 100°C (1 min)
20°C/min 300°C. -
SIM Mode: Monitor ions for Palmitate (C16:0).
-
m/z 270 (M+0)
-
m/z 271 (M+1, 13C)
-
m/z 272 (M+2, d2 or 2x13C)
-
m/z 273 (M+3, 13C+d2)
-
-
Pathway Visualization & Label Fate
The following diagram illustrates the specific atomic fate of the C6-13C,d2 label, demonstrating why it specifically targets the acetyl-CoA pool for lipogenesis.
Caption: Metabolic fate of this compound. The label tracks exclusively to the triose pool destined for Pyruvate and Acetyl-CoA, making it an ideal lipogenic tracer.
Data Interpretation & Calculations
Mass Isotopomer Distribution Analysis (MIDA)
Raw MS data must be corrected for natural abundance (NA) of C, H, O isotopes.
-
Measure Intensities:
-
Calculate Molar Fractions (
): -
Enrichment Calculation (APE - Atom Percent Excess):
Calculating Fractional DNL
Using the precursor-product relationship. Acetyl-CoA enrichment is difficult to measure directly. Palmitate isotopomers follow a binomial distribution based on the precursor pool (
-
Precursor Enrichment (
): Calculated from the mass isotopomer distribution of Palmitate using MIDA algorithms (e.g., measuring the ratio of M+2/M+4 isotopomers). -
Fractional Synthesis Rate (FSR):
Note: With the d2 label, "intact" incorporation results in mass shifts of +2 (one unit) or +4 (two units) depending on the preservation of the C-D bond. If significant D-loss occurs, the mass shift reverts to that of a 13C-only tracer, providing an index of futile cycling or exchange .
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. [Link]
-
Softic, S., et al. (2016). "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling."[1] Journal of Clinical Investigation. [Link]
-
Hellerstein, M.K. (1999). "Measurement of de novo lipogenesis in humans using stable isotopes." Journal of Clinical Investigation. [Link]
-
Herman, M.A., & Samuel, V.T. (2016). "The Sweet Path to Metabolic Demise: Fructose and Lipid Synthesis." Trends in Endocrinology & Metabolism. [Link]
Sources
NMR spectroscopy techniques for D-Fructose-6-13C,d2 metabolite tracking
Executive Summary & Application Scope
This Application Note details the experimental framework for utilizing D-Fructose-6-13C,6,6-d2 as a dual-labeled metabolic probe. Unlike single-isotope tracers (e.g., [U-13C]fructose), this specific isotopomer provides a unique "background-free" window into hepatic fructolysis and de novo lipogenesis (DNL) .
Why this specific probe?
-
Carbon Tracking (13C): The C6 position of fructose bypasses the phosphofructokinase (PFK) checkpoint of glycolysis, entering directly at the triose phosphate level. It eventually becomes the C3 (methyl) carbon of pyruvate and lactate, or the terminal methyl of newly synthesized fatty acids.
-
Hydrogen Tracking (d2): The deuterium label at C6 serves as a reporter for reductive biosynthesis and solvent exchange . The retention of deuterium in downstream metabolites (e.g., Lactate-d, Lipids-d) indicates direct flux, while the loss of deuterium (replaced by solvent protons) quantifies enzymatic exchange rates and kinetic isotope effects (KIE).
Primary Applications:
-
NASH/NAFLD Research: Quantifying the direct contribution of dietary fructose to liver fat accumulation.
-
Deuterium Metabolic Imaging (DMI) Validation: Using high-resolution NMR to validate broad-line in vivo DMI signals.
-
Gluconeogenic Flux: Distinguishing fructose recycling via the Cori cycle.
Theoretical Basis: The NMR "Fingerprint"
The power of this technique lies in the Isotope Shift and Spin-Spin Coupling .
The Deuterium Isotope Shift
Replacing a proton (
-
C-H
(Natural/Exchanged): Base chemical shift ( ). -
C-HD (Single Retention): Shifted
ppm (upfield). -
C-D
(Double Retention): Shifted ppm (upfield).
J-Coupling Patterns
-
C-H: Large coupling (
Hz). Decoupled in standard C{ H} experiments (singlet). -
C-D: Smaller coupling (
Hz). Deuterium is a spin-1 nucleus.-
C-D
: Appears as a quintet (1:2:3:2:1 intensity) in C{ H} spectra. - C-HD: Appears as a triplet (1:1:1 intensity).
-
C-D
Experimental Workflow
Metabolic Pathway Visualization
The following diagram illustrates the fate of the C6-labeled moiety through the fructolysis pathway.
Caption: Pathway of this compound metabolism. The C6 label becomes the C3 of Glyceraldehyde, eventually forming the methyl group of Pyruvate/Lactate.
Sample Preparation Protocol
Objective: Extract water-soluble metabolites (Lactate, Glucose, Amino Acids) and lipid-soluble metabolites (Triglycerides) for separate NMR analysis.
Reagents:
-
Perchloric Acid (6% PCA)
-
Potassium Hydroxide (KOH)
-
Methanol/Chloroform (2:1 v/v)
-
D
O (99.9%) containing 0.5 mM DSS (Internal Standard) -
CDCl
(for lipids)
Step-by-Step:
-
Tissue Harvest: Rapidly freeze liver tissue (<50 mg) in liquid nitrogen to arrest metabolism.
-
Dual Extraction (Modified Bligh & Dyer):
-
Homogenize tissue in Methanol:Chloroform (2:1) .
-
Add ice-cold water and Chloroform (1:1) to induce phase separation.
-
Centrifuge at 4,000 x g for 15 min at 4°C.
-
-
Phase Separation:
-
Upper Phase (Polar): Contains Fructose, Glucose, Lactate, Pyruvate. Lyophilize (freeze-dry) this fraction.
-
Lower Phase (Non-Polar): Contains Lipids/Triglycerides. Evaporate solvent under nitrogen stream.
-
-
Reconstitution:
-
Polar: Dissolve in 600
L D O phosphate buffer (pH 7.4) with DSS. -
Lipid: Dissolve in 600
L CDCl .
-
NMR Acquisition Parameters
To detect the specific 13C-d2 signature, standard proton parameters are insufficient. Use the following setup on a 600 MHz (or higher) spectrometer equipped with a CryoProbe.
Experiment A: 1D C Direct Detect (Proton Decoupled)
-
Purpose: Quantify total
C enrichment and identify C-D multiplets. -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 3.0 - 5.0 seconds (Essential for accurate integration of carboxyl/carbonyls, though methyls relax faster).
-
Scans (NS): 1024 - 4096 (Depending on concentration).
-
Observation: Look for the Pyruvate C3 (~27 ppm) and Lactate C3 (~21 ppm).
-
Result: You will see a Quintet if D
is retained, or a Triplet if one D is exchanged.
-
Experiment B: 2D H- C HSQC (Edited)
-
Purpose: Identify metabolites where the Deuterium was lost and replaced by Hydrogen (Metabolic exchange).
-
Note: Intact 13C-d2 groups are invisible in HSQC because there is no proton attached to the
C. -
Logic: Signals appearing in HSQC at the C3-Lactate position represent the "Exchanged Fraction" (Loss of tracer integrity).
Experiment C: 1D H (Deuterium) NMR
-
Purpose: Direct tracking of the deuterium label without carbon interference.
-
Pulse Sequence: zg (Simple 1D).
-
Solvent: H
O (Use protonated water to avoid massive D O solvent signal, or use "lock-switch" techniques). -
Utility: Confirms the total pool of deuterated metabolites.
Data Analysis & Interpretation
Quantitative Table: Metabolite Shifts
| Metabolite | Carbon Position | Chemical Shift (ppm) | Multiplet Pattern (if D retained) | Pathway Significance |
| D-Fructose | C6 | 63.6 | Quintet ( | Unmetabolized Substrate |
| Lactate | C3 (Methyl) | 20.8 | Quintet (d2) / Triplet (d1) | Glycolytic Flux |
| Alanine | C3 (Methyl) | 16.9 | Quintet (d2) | Transamination of Pyruvate |
| Fatty Acids | 14.1 | Quintet (d2) | De Novo Lipogenesis (DNL) | |
| Glycerol | C1/C3 | 63.0 | Quintet | Triglyceride Backbone |
Calculating Flux Metrics
1. Deuterium Retention Fraction (
-
High
: Indicates rapid flux with minimal solvent exchange (direct channeling). -
Low
: Indicates high enzymatic reversibility (e.g., extensive cycling at the Triose Phosphate Isomerase step).
2. Lipogenic Contribution:
By integrating the terminal methyl signal of fatty acids in the lipid extract (CDCl
Troubleshooting & QC
-
Issue: No Deuterium Multiplets Visible.
-
Cause: Sensitivity limits or complete washout of deuterium (fast exchange).
-
Solution: Increase scans on 1D
C. If still singlet, the pathway involves high solvent exchange (common in slow metabolism).
-
-
Issue: Broad Lines in Lipid Spectrum.
-
Cause: High viscosity or aggregation.
-
Solution: Dilute sample further in CDCl
or increase temperature to 300K.
-
-
Issue: Phasing Issues in
C.-
Cause: Large solvent peaks or acoustic ringing.
-
Solution: Use backward linear prediction (LPC) in processing.
-
References
-
Jin, E. S., et al. (2005).[1] "Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance." Magnetic Resonance in Medicine. Link
-
De Feyter, H. M., et al. (2018).[2] "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances. Link[2]
- Kovacs, Z., et al. (2016). "Stable isotope-resolved metabolomics (SIRM) in cancer research with NMR spectroscopy." Journal of Biomolecular NMR. (General grounding for isotope shifts).
-
BenchChem Application Note. (2025). "D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers." Link (Contextual reference for tracer selection).
- Burgess, S. C., et al. (2003). "Noninvasive detection of hepatic oxidative metabolism." Cell Metabolism. (Grounding for 13C isotopomer analysis).
Sources
in vivo studies using D-Fructose-6-13C,d2 for metabolic disease modeling
Part 1: Executive Summary & Scientific Rationale
The Challenge: Fructose is a potent driver of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD, formerly NAFLD). Unlike glucose, fructose bypasses the phosphofructokinase (PFK-1) regulatory checkpoint, entering the liver via GLUT5 and rapidly flooding the triose-phosphate pool via Ketohexokinase (KHK) and Aldolase B. Standard tracers (e.g., [U-13C]-fructose) often suffer from signal dilution due to rapid scrambling in the TCA cycle and gluconeogenic exchange, making it difficult to distinguish direct fructose-to-lipid flux (De Novo Lipogenesis, DNL) from indirect recycling.
The Solution: D-Fructose-[6-13C, 6,6-d2] This specific isotopomer is a precision tool designed to decouple carbon backbone tracking from hydrogen retention.
-
Carbon Tracing (13C at C6): Fructose C6 becomes Glyceraldehyde C3, which is phosphorylated to Glyceraldehyde-3-Phosphate (GAP) C3. This carbon eventually becomes the methyl carbon of Acetyl-CoA, the building block of fatty acids.
-
Hydrogen Tracing (d2 at C6): The two deuterium atoms at C6 are retained on the C3 of GAP. Their retention in the final lipid product (palmitate) indicates a direct "shunting" from fructolysis to lipogenesis, minimizing the contribution of futile cycling or solvent exchange which typically strips deuterium.
Key Application: Quantifying the "Lipogenic Efficiency" of dietary fructose in MASLD models and evaluating therapeutic inhibitors of KHK (Ketohexokinase) or ACC (Acetyl-CoA Carboxylase).
Part 2: Mechanism of Action
The following pathway diagram illustrates the fate of the D-Fructose-[6-13C, 6,6-d2] tracer. Note the preservation of the C6-label (Red) and d2-label (Blue) as they transition into the fatty acid pool.
Figure 1: Metabolic Fate of D-Fructose-[6-13C, 6,6-d2].[1][2] The tracer bypasses PFK-1, rapidly entering the triose pool. The C6-d2 moiety becomes the methyl group of Pyruvate and subsequently Acetyl-CoA, directly fueling De Novo Lipogenesis.
Part 3: Experimental Protocol
A. Animal Model & Preparation
-
Subject: C57BL/6J Mice (Diet-Induced Obesity/NASH model recommended).
-
Diet: 60% Fructose diet or Western Diet for 8-12 weeks prior to tracing.
-
Fasting Status: CRITICAL. Do not fast overnight. Fructose metabolism is extremely rapid. A 4-hour fast is sufficient to normalize blood glucose without depleting liver glycogen, maintaining a physiological "post-absorptive" state.
B. Tracer Administration (Oral Gavage)
Intravenous (IV) infusion is often used for glucose, but oral gavage is superior for fructose to mimic the "first-pass" effect where the small intestine and liver clear ~90% of the load.
-
Tracer Preparation:
-
Dissolve D-Fructose-[6-13C, 6,6-d2] in sterile water.
-
Target Dose: 1.0 g/kg body weight (Simulates a "binge" soda consumption).
-
Volume: ~100-200 µL per mouse (keep volume low to avoid gastric distension stress).
-
-
Administration:
-
Perform oral gavage using a flexible plastic feeding tube (reduces esophageal trauma).
-
Record exact time of delivery (
).
-
C. Tissue Harvesting (Time Course)
Fructose flux to lipids is rapid. Harvest at multiple time points to calculate synthesis rates.
| Timepoint | Physiological Relevance |
| t = 15 min | Peak Fructose-1-Phosphate (F1P) accumulation. |
| t = 30 min | Peak Acetyl-CoA enrichment; early Palmitate synthesis. |
| t = 60 min | Steady-state VLDL-TG secretion. |
| t = 120 min | Lipid remodeling and secretion clearance. |
-
Method: Rapid cervical dislocation or isoflurane anesthesia followed by cardiac puncture (blood) and immediate liver freeze-clamping.
-
Preservation: Liver tissue must be clamped in liquid nitrogen-cooled tongs within 10 seconds of excision to stop enzymatic activity (lipolysis).
Part 4: Analytical Workflow (GC-MS)
To detect the specific mass shifts (M+1 from 13C, +2 from d2 = Total M+3), we utilize Gas Chromatography-Mass Spectrometry.
Figure 2: Lipidomics Workflow. Conversion of liver triglycerides into Fatty Acid Methyl Esters (FAMEs) for mass spectral analysis.
Step-by-Step Analytical Protocol:
-
Extraction: Homogenize 20mg liver in 1mL Chloroform:Methanol (2:1). Centrifuge to separate phases. Collect lower organic phase (lipids).
-
Saponification: Dry organic phase under
. Add 1mL 0.5N KOH in methanol. Heat at 80°C for 30 mins. -
Derivatization (FAMEs): Add 1mL 14% Boron Trifluoride (
) in methanol. Heat at 80°C for 30 mins. This creates Fatty Acid Methyl Esters (FAMEs). -
Extraction of FAMEs: Add Hexane and water. Collect the top Hexane layer.
-
GC-MS Settings:
-
Column: DB-5MS or equivalent (30m).
-
Carrier Gas: Helium (1 mL/min).
-
Ionization: Electron Impact (EI, 70eV).
-
SIM Mode (Selected Ion Monitoring): Monitor Palmitate (C16:0) methyl ester.
-
m/z 270 (M+0, Unlabeled)
-
m/z 271 (M+1, 13C)
-
m/z 272 (M+2, d2 or 2x13C)
-
m/z 273 (M+3, 13C + d2)
-
-
Part 5: Data Interpretation & Calculation
The power of this tracer lies in calculating the Fractional Synthesis Rate (FSR) of Palmitate derived specifically from Fructose.
Mass Isotopomer Distribution (MID)
Correct the raw ion intensities for natural abundance (using a standard matrix inversion algorithm or software like IsoCor).
Calculating Enrichment (MPE)
Calculate the Molar Percent Enrichment (MPE) for the M+3 isotopomer.
Calculating FSR (De Novo Lipogenesis)
-
The Precursor Problem: Measuring Acetyl-CoA enrichment directly is difficult.
-
The M+3 Advantage: Because D-Fructose-[6-13C, 6,6-d2] yields Acetyl-CoA with a specific mass shift (M+3), you can estimate precursor enrichment by analyzing the isotopomer pattern of the palmitate itself (Mass Isotopomer Distribution Analysis - MIDA). If the palmitate shows a repeating M+3 pattern (M+3, M+6, M+9), it confirms the Acetyl-CoA source was fully labeled fructose.
Part 6: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Low M+3 Signal | High endogenous glucose dilution. | Increase tracer dose or use KHK-overexpressing mice to drive flux. |
| High M+1, Low M+3 | Loss of Deuterium (Exchange). | Indicates high triose-phosphate cycling. Calculate the D/13C ratio to quantify this "futile cycling" (a marker of metabolic inefficiency). |
| Inconsistent Gavage | Gastric emptying variability. | Add a non-absorbable marker (e.g., phenol red) or switch to IP injection (though less physiological). |
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
- Significance: Establishes the gut-liver axis for fructose; critical for understanding why oral gavage is preferred over IV for fructose studies.
-
Softic, S., et al. (2017). "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling." Nature Medicine. Link
- Significance: Demonstrates the specific lipogenic potential of fructose via KHK, validating the need for fructose-specific tracers in NAFLD.
-
Herman, M.A., et al. (2012). "A novel ChREBP isoform mediates the lipogenic effect of fructose." Nature. Link
- Significance: Identifies the molecular mechanism (ChREBP-beta) activated by fructose metabolism, which this protocol aims to measure.
-
Tappy, L. & Le, K.A. (2010). "Metabolic effects of fructose and the worldwide increase in obesity." Physiological Reviews. Link
- Significance: Provides the physiological baseline for fructose metabolic r
-
Deja, S., et al. (2020). "Metabolic Flux Analysis of Lipid Biosynthesis." Metabolic Engineering. Link
- Significance: Detailed mathematical modeling for calculating DNL
Sources
analytical methods for detecting D-Fructose-6-13C,d2 labeled metabolites
Technical Application Note: High-Resolution Flux Analysis Using Dual-Labeled D-Fructose-[6- C, 6,6- H ]
Executive Summary
This guide details the analytical methodology for tracking metabolic flux using D-Fructose-[6-
The C6 position of fructose is critical because, during fructolysis (via Aldolase B), it partitions exclusively into glyceraldehyde , whereas carbons 1–3 partition into dihydroxyacetone phosphate (DHAP). By labeling C6 with both
-
Distinguish Fructolytic Flux: Differentiate glyceraldehyde-derived trioses (labeled) from DHAP-derived trioses (unlabeled) immediately post-cleavage.
-
Quantify Hydrogen Exchange: Monitor the retention of the deuterium tag on C3 of glyceraldehyde-3-phosphate (GAP) to assess solvent exchange or enzymatic abstraction during gluconeogenesis or glycolysis.
Metabolic Mapping & Tracer Logic
To interpret the mass spectrometry data correctly, one must understand the atom mapping of the tracer.
Pathway Visualization
The following diagram illustrates the fate of the C6 label (Red/Blue) versus the unlabeled C1-C3 moiety.
Figure 1: Atom mapping of Fruc-C6-Dual. The C6 label (Red/Blue) is exclusively inherited by Glyceraldehyde, becoming C3 of GAP. Note that TPI isomerization mixes the pools, but the initial cleavage is asymmetric.
Experimental Methodology
Tracer Specification & Preparation
-
Compound: D-Fructose-[6-
C, 6,6- H ] (Custom synthesis or specific catalog item). -
Purity Check: Ensure isotopic purity >99% to minimize natural abundance correction errors.
-
Stock Solution: Dissolve in LC-MS grade water to 100 mM. Store at -80°C. Avoid repeated freeze-thaw cycles to prevent deuterium exchange with water (though C6-H is relatively non-labile compared to hydroxyl protons).
Sample Preparation (Quenching & Extraction)
Metabolite turnover (especially F1P and GAP) is rapid (<1 sec). Immediate quenching is mandatory.
Protocol:
-
Quenching: Aspirate media from cell culture plates. Immediately add -80°C Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water + 0.1 M Formic Acid).
-
Rationale: The acidic condition stabilizes phosphate groups; the cold organic solvent denatures enzymes instantly.
-
-
Scraping: Scrape cells on dry ice. Transfer lysate to cold microcentrifuge tubes.
-
Neutralization: Add 15% (w/v) NH
HCO to neutralize pH to ~7.0.-
Critical: Acidic hydrolysis can degrade F1P to Fructose. Neutralize quickly.
-
-
Centrifugation: 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to glass LC vials. Inject immediately or store at -80°C.
Analytical Protocol: HILIC-HRMS
Sugar phosphates are highly polar and poorly retained on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) at alkaline pH is the gold standard for separating F1P, G6P, and F6P.
LC Conditions
-
System: UHPLC (e.g., Vanquish, Acquity).
-
Column: Polymer-based Zwitterionic HILIC (e.g., Merck ZIC-pHILIC or Waters BEH Amide).
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 3.5 µm.
-
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH
OH).-
Why pH 9? High pH improves the peak shape of multi-phosphorylated sugars and enhances ionization in negative mode.
-
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Flow Rate: 0.15 mL/min (low flow enhances sensitivity).
-
Column Temp: 25°C (Lower temp preserves isomer separation).
Gradient Table:
| Time (min) | % B (Organic) | Event |
| 0.0 | 80 | Initial Hold |
| 2.0 | 80 | Start Gradient |
| 20.0 | 20 | Elution of Phosphates |
| 22.0 | 20 | Hold |
| 22.1 | 80 | Re-equilibration |
| 30.0 | 80 | End Run |
Mass Spectrometry Parameters
-
Instrument: High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve the mass defect between
C and Deuterium if mixed tracers are used, though for this single tracer, unit resolution (Triple Quad) is acceptable if MRMs are optimized. -
Ionization: Electrospray Ionization (ESI) – Negative Mode .[2]
-
Source Voltage: 2.5 kV.
-
Sheath Gas: 35 arb units.
Targeted Metabolite List (Calculated Masses):
| Metabolite | Formula (Unlabeled) | [M-H]⁻ (m/z) | Dual Label Shift (M+3) | Target m/z (M+3) |
| Fructose | C6H12O6 | 179.0561 | +3.018 | 182.0741 |
| Fructose-1-P | C6H13O9P | 259.0224 | +3.018 | 262.0404 |
| DHAP | C3H7O6P | 169.0064 | +0.000 (Unlabeled) | 169.0064 |
| GAP | C3H7O6P | 169.0064 | +3.018 (Labeled) | 172.0244 |
| Pyruvate | C3H4O3 | 87.0088 | +3.018 | 90.0268 |
Note: The mass shift calculation assumes 1x
Data Analysis & Interpretation
Isotopologue Distribution Analysis
For Fruc-C6-Dual, the key readout is the Mass Isotopomer Distribution (MID) .
-
Extract Ion Chromatograms (EIC): Extract EICs for M+0, M+1, M+2, and M+3 for all targets.
-
Correct for Natural Abundance: Use software (e.g., IsoCor, Polly, or TraceFinder) to correct for naturally occurring
C. -
Calculate Enrichment:
(Where is the number of labeled atoms).
Interpreting the "d2" Signal
This is the unique advantage of this tracer.
-
Observation: M+3 signal in GAP (Glyceraldehyde-3-Phosphate).
-
Meaning: The carbon skeleton and protons are intact.
-
-
Observation: M+1 signal in GAP (Shift of ~1.003 Da).
-
Meaning: The
C is present, but the two Deuteriums have been lost. This suggests extensive exchange with water via triose phosphate isomerase (TPI) or cycling through pathways that involve deprotonation/reprotonation at that specific carbon.
-
-
Observation: M+3 Pyruvate.
-
Meaning: Direct flux from GAP
Pyruvate without loss of protons.
-
Self-Validating the System
-
Internal Standard: Spike cell lysates with
C -Glucose (fully labeled) as an extraction standard. It should elute near Fructose but be mass-resolved. -
Retention Time Lock: F1P and G6P are isomers. In the HILIC method described, F1P typically elutes before G6P. Confirm this with authentic standards.
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Nature, 554(7691), 177-182. [Link]
- Significance: Establishes the primary flux of fructose into the TCA cycle and gluconeogenesis, providing the biological context for tracer choice.
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. [Link]
- Significance: Authoritative source for HILIC-MS methods for polar metabolites and quenching protocols.
-
Wamelink, M. M., et al. (2005). "Detection of Transaldolase Deficiency by Quantification of Metabolic Intermediates." Journal of Inherited Metabolic Disease, 28, 1123. [Link]
- Significance: Validates the separation of sugar phosph
-
Hui, S., et al. (2017). "Quantitative Fluxomics of Circulating Metabolites." Cell Metabolism, 26(1), 124-144. [Link]
- Significance: Provides the mathematical framework for calculating flux
workflow for integrating D-Fructose-6-13C,d2 data into metabolic models
Abstract
This protocol details the integration of D-Fructose-[6-13C, 6,6-2H2] (dual-labeled stable isotope tracer) into metabolic flux analysis (MFA) workflows. While standard [U-13C] tracers track general carbon flow, this specific dual-labeled isotopologue is engineered to decouple fructolysis from glycolysis and precisely quantify De Novo Lipogenesis (DNL) . The C6 position of fructose is uniquely conserved as the methyl group of pyruvate (C3) and subsequently the acetyl moiety of Acetyl-CoA, retaining its deuterium labels through the glycolytic pathway to validate direct carbon incorporation into fatty acids without solvent exchange ambiguity.
Part 1: The Tracer Logic & Atom Mapping
To model this data, one must first understand the atom transitions. Unlike glucose, fructose bypasses the rate-limiting step of Phosphofructokinase-1 (PFK-1), entering glycolysis via Fructokinase (KHK) and Aldolase B.
The Mechanistic Advantage:
-
Carbon Tracing (13C at C6): Fructose is cleaved by Aldolase B into DHAP (C1-C3) and Glyceraldehyde (C4-C6). The 6-13C label becomes the 3-13C of Glyceraldehyde, which converts to Glyceraldehyde-3-Phosphate (GAP). This eventually becomes the 3-13C (methyl) of Pyruvate .
-
Hydrogen Tracing (Deuterium at C6): The C6 hydrogens are not involved in the redox reactions of GAPDH (which targets C1 of GAP). Therefore, the d2 label is conserved on the methyl group of pyruvate.
-
Lipogenesis Marker: When Pyruvate (3-13C, 3,3-d2) enters the mitochondria and becomes Acetyl-CoA, the label persists on the acetyl group (C2 of Acetyl-CoA). This provides a distinct "mass shift" signature (M+3: 1 carbon + 2 deuteriums) in synthesized fatty acids, distinguishing fructose-derived lipids from those derived via futile cycling or exchange.
Diagram 1: Fructose-6-13C,d2 Atom Mapping
Caption: Atom mapping of D-Fructose-[6-13C, 6,6-d2]. The label (Yellow/Green/Red path) tracks exclusively to the acetyl-CoA pool driving lipogenesis.
Part 2: Experimental Protocol
Step 1: Tracer Preparation & Cell Culture
-
Tracer Reconstitution: Dissolve D-Fructose-[6-13C, 6,6-2H2] (e.g., Cambridge Isotope Labs or Omicron) in phosphate-buffered saline (PBS) to a 1M stock. Filter sterilize (0.2 µm).
-
Media Formulation: Use glucose-free, fructose-free DMEM base. Reconstitute with:
-
Unlabeled Glucose (physiological: 5 mM).
-
Tracer Fructose: 1 mM to 5 mM (depending on physiological relevance; 1-2 mM mimics post-prandial portal vein levels).
-
Dialyzed FBS: Essential to remove background unlabeled glucose/fructose.
-
-
Time Course:
-
Metabolic Steady State: 24–48 hours for lipids (slow turnover).
-
Isotopic Steady State: 2–4 hours for polar metabolites (glycolysis/TCA intermediates).
-
Step 2: Dual-Phase Extraction (Quenching)
To analyze both the polar cytosolic intermediates and the non-polar lipid endpoints, a biphasic extraction is required.
-
Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl). Aspirate immediately.
-
Lyse: Add Methanol:Water (80:20, -80°C) containing Norvaline (internal standard).
-
Extract: Scrape cells, transfer to tube. Vortex 10 min at 4°C.
-
Phase Separation: Add Chloroform (Final ratio MeOH:Water:Chloroform 1:1:1). Centrifuge at 10,000 x g for 10 min.
-
Top Layer (Polar): Contains Pyruvate, Citrate, Fructose-1-P. (Analyze via IC-MS or LC-MS/MS).
-
Bottom Layer (Non-polar): Contains Palmitate, Stearate, Triglycerides. (Derivatize to FAMEs for GC-MS).
-
Step 3: Mass Spectrometry Acquisition
-
Polar Metabolites (LC-MS): Use HILIC chromatography (e.g., iHILIC-Fusion) coupled to Q-Exactive Orbitrap. Negative mode is preferred for glycolytic intermediates.
-
Target: Fructose-1-P (m/z 259 -> 97), Pyruvate, Citrate, Malate.
-
-
Lipids (GC-MS): Saponify lipids and derivatize to Fatty Acid Methyl Esters (FAMEs).
-
Target: Palmitate (C16:0). Look for mass shifts of M+3, M+6, M+9 (indicating incorporation of 1, 2, or 3 labeled Acetyl-CoA units).
-
Part 3: Data Processing & Modeling Workflow
This is the critical integration step. Raw MS data (intensities) must be converted into Metabolic Fluxes .
Table 1: Data Integration Matrix
| Data Type | Parameter | Correction Required | Modeling Role |
| Raw Intensities | Ion Counts (M0, M1, M2...) | Baseline subtraction | Input vector |
| Enrichment | Mass Isotopomer Distribution (MID) | Natural Abundance Correction (removes naturally occurring 13C) | State Variable (x) |
| Tracer Purity | % Label in substrate | Purity adjustment (e.g., 99% 13C) | Input Constraint (u) |
| Flux | Reaction Rate (v) | N/A | Output Parameter (v) |
Protocol for Computational Integration
1. Natural Abundance Correction (NAC) Before modeling, remove the signal contribution from naturally occurring 13C (1.1% probability per carbon).
-
Tool: Use IsoCor (Python) or AccuCor (R).
-
Specific Challenge: For dual tracers (C+H), standard NAC algorithms may fail if they assume only Carbon. You must specify the molecular formula including Deuterium.
-
Validation: The M0 of the unlabeled control sample should be >98% after correction.
2. Constructing the Atom Mapping Matrix (AMM) You must define the atom transitions in your MFA software (e.g., INCA, 13C-Flux2).
-
Reaction:Aldolase B: F1P (abcdef) -> DHAP (cba) + GA (def)
-
Note: Standard mapping usually reverses DHAP numbering relative to Fructose.
-
-
Reaction:FASN (Fatty Acid Synthase): AcetylCoA (ab) + 7 MalonylCoA (cd) -> Palmitate
-
Constraint: With 6-13C,d2 Fructose, Acetyl-CoA will be labeled at the methyl carbon (C2) and retain 2 deuteriums.
-
AMM Entry:AcetylCoA_C2 (1) -> Palmitate_EvenCarbons
-
3. Isotopomer Spectral Analysis (ISA) for Lipogenesis For the lipid fraction, use ISA to calculate the D-value (Fraction of newly synthesized lipids) and g(t) (Fractional contribution of the tracer to the Acetyl-CoA pool).
-
Equation:
-
Output: This calculates the % of lipogenesis driven specifically by Fructose vs. Glucose (since Glucose goes through PFK and may be diluted differently).
Diagram 2: Computational Workflow (DOT)
Caption: Step-by-step workflow from raw mass spectrometry signals to quantitative metabolic flux maps.
Part 4: Self-Validating the System
To ensure scientific integrity (Trustworthiness), include these checkpoints:
-
The "Lactate Check":
-
If Fructose-6-13C,d2 is metabolizing correctly, Lactate should appear as M+3 (Mass shift +3: one 13C, two Deuteriums).
-
Failure Mode: If you see M+1 (only 13C), you have significant deuterium loss (exchange with water), indicating that the flux is moving through reversible steps (like isomerases) too slowly, or your quench was too slow.
-
-
The "Fatty Acid Dilution":
-
Compare the enrichment of Intracellular Pyruvate (M+3) to Intracellular Citrate (M+3).
-
If Pyruvate is 50% enriched but Citrate is only 5% enriched, there is a massive influx of unlabeled carbon into the mitochondria (likely from Glutamine or unlabeled Glucose), which must be accounted for in the model constraints.
-
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Nature. [Link]
- Relevance: Establishes the foundational flux maps for fructose metabolism in mammalian tissues.
-
Lewis, C. A., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria with [2H]-Glucose." Science. [Link]
- Relevance: Provides the methodology for deuterium tracing and correcting for solvent exchange, applicable to the d2-fructose workflow.
-
Crown, S. B., et al. (2016). "Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts." American Journal of Physiology-Heart and Circulatory Physiology. [Link]
- Relevance: Describes the mathematical framework for integrating multi-isotope d
-
Su, X., et al. (2017). "Metabolite Spectral Analysis (MSA) of De Novo Lipogenesis." Methods in Molecular Biology. [Link]
- Relevance: Protocol for calculating lipogenesis rates from mass spectrometry data, essential for the lipid endpoint of this fructose tracer.
Troubleshooting & Optimization
overcoming challenges in D-Fructose-6-13C,d2 tracer experiments
Topic: Overcoming Challenges in D-Fructose-6-13C,6,6-d2 Tracer Experiments Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Current Status: Operational Specialist: Senior Application Scientist, Metabolic Flux Unit Tracer Focus: D-Fructose-[6-13C; 6,6-d2] (Triple-labeled: 1x Carbon-13, 2x Deuterium at Position 6)
System Overview & Tracer Logic
Welcome to the technical support hub for dual-isotope fructose tracing. You are likely using D-Fructose-6-13C,6,6-d2 to decouple carbon flux from reducing equivalent (hydrogen) fate, specifically to investigate De Novo Lipogenesis (DNL) , Gluconeogenesis , or Fructolysis vs. Glycolysis pathway discrimination.
Why this specific tracer?
-
The Carbon (13C) Tag: Tracks the carbon skeleton.[1] In fructolysis (via Aldolase B), C6 of fructose becomes C3 of Glyceraldehyde, eventually becoming C3 of Pyruvate (methyl group) and C2 of Acetyl-CoA.
-
The Hydrogen (d2) Tag: Tracks the fate of protons/hydrides.[2] Crucially, the C6 hydrogens are retained on the methyl group of Acetyl-CoA, making them ideal for measuring the incorporation of fructose-derived acetyl-CoA into fatty acids (lipogenesis) without the solvent exchange issues that plague C1-C3 labels.
Troubleshooting Guides (Interactive Modules)
Module A: Signal Discrepancy (13C vs. Deuterium)
Symptom: My 13C enrichment data suggests high fructose flux, but my Deuterium (d2) enrichment is significantly lower than expected in downstream metabolites (e.g., Citrate, Palmitate).
Root Cause Analysis: This is the most common issue with dual tracers. It usually stems from Kinetic Isotope Effects (KIE) or Enzymatic Proton Exchange at the Acetyl-CoA node.
Diagnostic Workflow:
-
Check the Citrate Synthase Step:
-
Mechanism:[3] Citrate synthase removes a proton from the methyl group of Acetyl-CoA (where your d2 label resides) to initiate condensation with Oxaloacetate.
-
The KIE Factor: The C-D bond is stronger than the C-H bond. Citrate synthase will preferentially utilize unlabeled Acetyl-CoA (or remove the H instead of the D if only mono-deuterated), creating a "bottleneck" for the labeled fraction.
-
The Exchange Factor: Approximately 20-30% of deuterium can be lost to solvent water during this enzymatic step due to exchange mechanisms before the reaction completes.
-
-
Check Triose Phosphate Isomerization (TPI):
-
Mechanism:[3] If your pathway involves scrambling via TPI (interconversion of DHAP and GAP), protons at C3 of DHAP (derived from C1 of fructose) are highly labile.
-
Correction: Since your label is at C6 (becoming C3 of GAP directly in fructolysis), you are mostly protected from TPI exchange. However, if Fructose enters via Hexokinase (Glycolysis), C6 becomes C6 of FBP, then C3 of GAP. This is stable unless GAP cycles back to DHAP.
-
Solution Protocol:
-
Step 1: Calculate the D/13C Ratio for Pyruvate (M+3 for 13C, M+2 for D) and Citrate.
-
Step 2: If the ratio drops precipitously between Pyruvate and Citrate, apply a Correction Factor .
-
Run a control experiment with [U-13C]Fructose (no deuterium) to establish baseline carbon flux.
-
Run a parallel control with [6,6-d2]Fructose alone.
-
The difference in flux rates allows you to calculate the KIE coefficient (typically 1.1 – 1.3 for this reaction).
-
Module B: Mass Spectrometry Spectral Overlap
Symptom: I cannot distinguish between the M+2 peak from the d2 label and the M+2 peak from naturally occurring 13C isotopes or scrambled 13C labels.
Root Cause Analysis: Standard low-resolution MS (e.g., Triple Quad) cannot resolve the mass defect difference between a neutron (13C) and a proton+neutron (Deuterium).
-
13C mass shift: +1.00335 Da
-
2H (Deuterium) mass shift: +1.00617 Da
-
Difference: ~0.00282 Da (Requires resolving power > 100,000).
Solution Protocol: If you lack an Orbitrap or FT-ICR MS:
-
Use Fragmentation (MS/MS):
-
Select specific daughter ions that retain the C6 position but lose other carbons.
-
Example: For Pyruvate, the C3 (methyl) carries the label. Fragmenting to remove the carboxyl group (C1) removes potential background noise from C1 fixation (though unlikely with Fructose tracer).
-
-
Mathematical Deconvolution:
-
You must construct an Isotopomer Distribution Matrix .
-
Input: Natural abundance vectors for C, H, N, O.
-
Equation: Measured_Vector = Matrix_Natural * Matrix_Tracer * Unknown_Enrichment.
-
Use software like Isotopomer Network Compartmental Analysis (INCA) or Metran which can handle dual-label inputs if configured correctly [1].
-
Visualizing the Pathway & Atom Mapping
The following diagram illustrates the fate of the C6 carbon and its attached deuteriums (D) through Fructolysis vs. Glycolysis.
Caption: Atom mapping of D-Fructose-[6-13C, d2]. Note the critical "Danger Zone" at Citrate Synthase where deuterium loss occurs.
Standard Operating Procedure (SOP): Sample Preparation
Objective: Extract intracellular metabolites for LC-MS analysis while preserving label enrichment and preventing degradation of phosphorylated intermediates.
Reagents:
-
LC-MS Grade Methanol (Pre-chilled to -80°C).
-
LC-MS Grade Water.
-
Ammonium Carbonate (for pH neutralization if necessary).
Protocol:
| Step | Action | Technical Rationale |
| 1. Quenching | Rapidly wash cells with ice-cold saline (0.9% NaCl) . Aspirate immediately. | Removes extracellular tracer. Do not use PBS if analyzing phosphates (ion suppression). Speed is critical to stop metabolism (turnover < 1s). |
| 2. Extraction | Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate. Incubate at -80°C for 15 mins. | Cold methanol precipitates enzymes immediately, preventing metabolite turnover and label scrambling [2]. |
| 3. Scraping | Scrape cells on dry ice. Transfer suspension to a pre-chilled Eppendorf tube. | Maintains low temperature to prevent hydrolysis of high-energy phosphates (ATP, F1P). |
| 4. Clarification | Centrifuge at 20,000 x g for 10 mins at 4°C . | Pellets protein/cell debris. High speed ensures clean supernatant for MS. |
| 5. Drying | Transfer supernatant to a new tube. Dry under nitrogen stream or SpeedVac (no heat). | Heat promotes degradation. |
| 6. Reconstitution | Reconstitute in LC-MS mobile phase (e.g., 97:3 Water:AcN w/ 10mM Tributylamine). | Matches initial LC conditions for peak shape. |
Frequently Asked Questions (FAQ)
Q: Can I use this tracer to measure gluconeogenesis? A: Yes. In the liver, Fructose enters as F1P, bypasses PFK, and enters the triose pool. If the label (C6 of Fructose -> C3 of GAP) moves in the gluconeogenic direction (GAP -> FBP -> G6P -> Glucose), the label will appear in Glucose.
-
Note: You will see label in C1 and C6 of Glucose due to scrambling at the Triose Phosphate Isomerase step if the flux equilibrates.
Q: Why is my M+2 enrichment lower in Palmitate than in Citrate? A: This indicates dilution from cytosolic Acetyl-CoA pools that are not derived from fructose. Fructose is highly lipogenic, but it shares the cytosolic Acetyl-CoA pool with citrate derived from glucose or acetate. The "Lipogenic Index" should be calculated using the precursor enrichment of Acetyl-CoA, not the media fructose enrichment.
Q: How do I calculate the Kinetic Isotope Effect (KIE) for my specific cell line? A:
-
Culture cells with 50% [U-13C]Fructose (Reference) and 50% Unlabeled Fructose . Measure the M+n distribution.
-
Culture cells with 50% [6,6-d2]Fructose and 50% Unlabeled Fructose .
-
Compare the utilization rates (consumption from media). If d2-fructose consumption is slower, the ratio
represents your KIE.
References
-
Young, J. D. (2014).[3] INCA: A computational platform for isotopically non-stationary metabolic flux analysis.[3] Bioinformatics, 30(9), 1333–1335. Link
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. Link
-
Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Nature, 554, 253–257. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C Metabolic Flux Analysis Studies: A Review and Recommendations. Metabolic Engineering, 20, 42–48. Link
For further assistance, please submit your raw mass isotopomer distribution (MID) files to our Data Analysis Unit.
Sources
Technical Support Center: Improving Data Accuracy in D-Fructose-6-¹³C,d₂ Metabolic Flux Analysis
Welcome to the technical support center for D-Fructose-6-¹³C,d₂ metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The goal is to enhance the accuracy and reliability of your MFA experiments by addressing common challenges encountered during experimental design, execution, and data analysis.
Introduction to D-Fructose-6-¹³C,d₂ Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope-labeled nutrients, such as D-Fructose-6-¹³C,d₂, allows for the tracing of atoms through metabolic pathways. This provides a dynamic view of cellular metabolism, which is essential for understanding the metabolic reprogramming in various diseases, including cancer.[1][2] Fructose metabolism is of particular interest as it can serve as an alternative carbon source for cancer cells, bypassing key regulatory points in glycolysis.[2] By tracking the incorporation of ¹³C and deuterium (d), researchers can elucidate fluxes through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]
This guide will focus on practical issues to help you navigate the complexities of using D-Fructose-6-¹³C,d₂ as a tracer and improve the overall quality of your experimental data.
Troubleshooting Guide
This section addresses specific problems that can arise during your MFA experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Isotopic Enrichment in Downstream Metabolites
Question: I am observing highly variable or lower-than-expected isotopic enrichment in metabolites downstream of fructose-6-phosphate. What could be the cause, and how can I fix it?
Answer:
This is a common issue that can stem from several factors, ranging from the experimental setup to the biological state of your system.
Potential Causes & Solutions:
-
Incomplete Achievement of Isotopic Steady State: A fundamental assumption in many MFA models is that the system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant over time.[3][4][5]
-
Causality: If you collect your samples before this state is reached, the labeling patterns will still be in flux, leading to variability and underestimation of true steady-state enrichment. The time to reach isotopic steady state is dependent on the metabolic flux rates within the pathways of interest.[4]
-
Solution: Conduct a time-course experiment to determine the point at which isotopic steady state is achieved for your specific cell type and experimental conditions. This involves collecting samples at multiple time points after introducing the D-Fructose-6-¹³C,d₂ tracer and measuring the isotopic enrichment of key metabolites. A pilot study is often necessary to establish the appropriate experimental duration.[4]
-
-
Tracer Dilution from Unlabeled Sources: The isotopic enrichment of your tracer can be diluted by endogenous unlabeled pools of fructose-6-phosphate or by contributions from other unlabeled substrates.
-
Causality: Cells can have internal stores of metabolites (e.g., glycogen) that, when broken down, release unlabeled molecules, diluting the labeled pool. Additionally, other metabolic pathways might be producing unlabeled fructose-6-phosphate.
-
Solution:
-
Pre-culture Conditions: Ensure that cells are cultured in a medium devoid of unlabeled fructose or glucose for a sufficient period before introducing the tracer to deplete internal stores.
-
Media Composition: Carefully review your culture medium for any components that could be converted to fructose-6-phosphate.
-
Model Refinement: If significant contributions from other pathways are suspected, your metabolic model may need to be expanded to account for these inputs.[6]
-
-
-
Low Tracer Purity or Degradation: The stated purity of the isotopic tracer may not be 100%, or it may degrade during storage or the experiment.[7]
-
Causality: Commercially available labeled substrates are never 100% pure and contain unlabeled (¹²C) versions.[7] This inherent impurity will systematically lower the maximum possible enrichment. Degradation can further decrease the concentration of the active tracer.
-
Solution:
-
Verify Purity: Whenever possible, independently verify the isotopic purity of your D-Fructose-6-¹³C,d₂ tracer using mass spectrometry.
-
Correction Algorithms: Utilize software that corrects for the natural abundance of stable isotopes and the isotopic impurity of the tracer.[7][8][9]
-
Proper Storage: Store the tracer according to the manufacturer's instructions, typically at -20°C and protected from light, air, and moisture, to prevent degradation.[10]
-
-
Issue 2: Poor Chromatographic Peak Shape and Resolution in MS Analysis
Question: My mass spectrometry data shows tailing, fronting, or split peaks for key metabolites. How does this affect my data accuracy, and what are the troubleshooting steps?
Answer:
Poor chromatography directly impacts the accuracy of peak integration, which is the foundation of quantifying mass isotopomer distributions (MIDs).[11] Inaccurate peak areas lead to incorrect MID calculations and, consequently, erroneous flux estimations.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase of the chromatography column.[12][13]
-
Active Sites in the GC/LC System: Polar metabolites can interact with active sites in the inlet liner (for GC-MS) or the column itself, causing peak tailing.[14]
-
Causality: Active sites are locations in the flow path that can adsorb analytes, causing them to elute more slowly and over a longer period, resulting in asymmetrical peaks.
-
Solution:
-
Inert Flow Path: Use deactivated or inert inlet liners and columns.[14]
-
Derivatization (GC-MS): For GC-MS analysis, ensure that the derivatization of polar metabolites (like sugar phosphates) is complete. This process makes them more volatile and less likely to interact with active sites.
-
System Maintenance: Regularly clean the injector and detector to prevent the buildup of contaminants.[12]
-
-
-
Improper Column Installation: Dead volume in the connections between the column and the injector or detector can cause peak broadening and tailing.[13]
-
Causality: Dead volume allows for the sample to diffuse and mix in an uncontrolled manner before or after separation on the column.
-
Solution: Ensure the column is installed correctly according to the instrument manufacturer's guidelines, with the correct insertion depth and properly tightened ferrules.[13]
-
-
Inappropriate Mobile/Stationary Phase or Gradient: The choice of chromatography conditions is critical for good separation.
-
Causality: A mobile phase that is too weak or a temperature gradient (in GC) that is too fast may not provide adequate separation of structurally similar metabolites.
-
Solution: Optimize your LC gradient or GC oven temperature program to achieve better resolution between peaks of interest.
-
Issue 3: High Background Noise and Ghost Peaks
Question: I'm seeing a high baseline and unexpected "ghost" peaks in my chromatograms, which interfere with the detection of low-abundance metabolites. What is the source of this contamination?
Answer:
High background noise and ghost peaks are typically signs of contamination within your analytical system or from your sample preparation process.[15]
Potential Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents, water, or derivatization reagents are a common source of background noise.
-
Causality: Even high-grade solvents can contain trace contaminants that accumulate and become visible in sensitive MS analyses.
-
Solution:
-
Use High-Purity Reagents: Always use LC-MS or HPLC-grade solvents and high-purity water.
-
Run Blanks: Regularly run solvent blanks (injecting only the solvent) to check for contamination.[16]
-
Fresh Reagents: Prepare fresh derivatization reagents and other solutions regularly.
-
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs, appearing as ghost peaks.[15]
-
Causality: Highly abundant or "sticky" compounds can be retained in the injector, column, or transfer lines and slowly bleed off in later analyses.
-
Solution:
-
Thorough Wash Steps: Implement rigorous wash steps for the autosampler syringe and run blank injections between samples.
-
Column Bake-out (GC-MS): After a sequence of runs, bake out the GC column at a high temperature (within its specified limits) to remove residual compounds.[16]
-
-
-
Contamination from Sample Collection and Preparation: Contaminants can be introduced from collection tubes, pipette tips, or the general lab environment.
-
Causality: Plasticizers from tubes, detergents, and other environmental contaminants can be extracted along with your metabolites.
-
Solution:
-
Pre-screen Consumables: Test different brands of tubes and pipette tips by running extracts of them as blanks.
-
Meticulous Handling: Maintain a clean workspace and handle samples carefully to avoid environmental contamination.[17]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about experimental design and data interpretation to improve the accuracy of your D-Fructose-6-¹³C,d₂ MFA studies.
Q1: How do I choose the right analytical platform (GC-MS vs. LC-MS) for my D-Fructose-6-¹³C,d₂ experiment?
A1: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites you are targeting and the information you need.[3][18]
| Feature | GC-MS | LC-MS/MS |
| Metabolite Coverage | Excellent for volatile or semi-volatile compounds. Requires chemical derivatization for polar metabolites like sugar phosphates, organic acids, and amino acids. | Broad coverage of polar and non-polar metabolites without the need for derivatization.[19] |
| Robustness & Reproducibility | Generally considered highly robust and reproducible, with extensive, standardized libraries for compound identification. | Can be more susceptible to matrix effects and ion suppression, but offers high sensitivity. |
| Resolution of Isomers | Often provides superior chromatographic resolution of isomers. | Can sometimes struggle to separate certain isomers, although techniques like ion mobility can help. |
| Recommendation for Fructose-6-P | A very common and reliable method for analyzing the labeling of central carbon metabolites, including fructose-6-phosphate, after derivatization.[18] | Also a powerful technique, particularly for analyzing a wider range of metabolites simultaneously.[18] |
Expert Insight: For core central carbon metabolism involving D-Fructose-6-¹³C,d₂, GC-MS is a well-established and highly precise method.[18] However, if you are also interested in a broader metabolic profile, including lipids or nucleotides, an LC-MS/MS platform would be more suitable.
Q2: What is the importance of metabolic steady state, and how do I ensure my experiment meets this condition?
A2: Metabolic steady state is a condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[3] This is a crucial assumption for conventional ¹³C-MFA because the mathematical models used to calculate fluxes are based on the system being in a balanced state.[3]
-
Why it's critical: Deviations from metabolic steady state mean that flux rates are changing, which violates the core assumption of the MFA model and will lead to inaccurate flux calculations.
-
How to achieve it:
-
Balanced Cell Growth: For cell culture experiments, this is typically achieved during the exponential growth phase in a batch culture or by using a chemostat for continuous culture.
-
Consistent Conditions: Ensure that all experimental conditions (e.g., temperature, pH, nutrient availability) are kept constant.
-
Verification: Monitor cell growth (e.g., by cell counting) and the consumption/secretion rates of key metabolites (like fructose and lactate) to confirm that they are constant over the experimental period.
-
Q3: How can I correct for the natural abundance of ¹³C and the impurity of my D-Fructose-6-¹³C,d₂ tracer?
A3: Correcting for naturally occurring isotopes and tracer impurities is mandatory for accurate MFA.[7]
-
Natural Isotope Abundance: All carbon-containing molecules have a natural abundance of ¹³C (~1.1%). This means that even in an unlabeled metabolite, there will be a small signal at the M+1 mass.
-
Causality: This natural abundance contributes to the measured mass isotopomer distributions and, if not corrected, will lead to an overestimation of labeling from the tracer.
-
Solution: Use established correction algorithms, which are integrated into most modern MFA software packages (e.g., IsoCor, INCA).[8][20] These algorithms use matrix-based methods to subtract the contribution of natural isotopes from the raw MS data.[8]
-
-
Tracer Impurity: The D-Fructose-6-¹³C,d₂ you purchase will not be 100% isotopically pure.[7] For example, a 99% pure ¹³C-labeled substrate contains 1% of the unlabeled ¹²C version.
-
Causality: This impurity means that the true isotopic enrichment of the input substrate is lower than 100%, which will affect the labeling of all downstream metabolites.
-
Solution: The isotopic purity of the tracer (as provided by the manufacturer or measured independently) should be an input parameter for your MFA software. The software will then account for this impurity in its calculations.
-
Q4: What are parallel labeling experiments, and how can they improve the accuracy of my flux estimations?
A4: Parallel labeling experiments involve conducting two or more separate experiments under identical conditions, but using a different isotopic tracer in each.[21] For example, one experiment might use [1,2-¹³C₂]glucose, while a parallel experiment uses [U-¹³C₅]glutamine.[21]
-
Causality: Different tracers generate distinct labeling patterns that provide complementary information about the metabolic network.[22] Some fluxes might be poorly resolved with one tracer but well-resolved with another.
-
Benefit: By simultaneously fitting the data from multiple parallel labeling experiments to a single flux model, you introduce more constraints into the system. This redundancy significantly improves the precision and accuracy of the estimated fluxes, reducing the confidence intervals of your results.[18][22] Increasing the number of labeling measurements is a powerful way to enhance the reliability of flux estimation.[18]
Experimental Protocols
Protocol 1: General Sample Preparation for Cellular Metabolomics
This protocol provides a standardized workflow for quenching metabolism and extracting metabolites from adherent cells, which is a critical first step for any MFA experiment.[17][23]
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Liquid nitrogen
-
-80°C methanol/water solution (80:20, v/v)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 rpm
Procedure:
-
Quenching Metabolism: a. Remove the cell culture dish from the incubator. b. Immediately aspirate the culture medium. c. Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium. d. Instantly add liquid nitrogen to cover the cell monolayer to snap-freeze the cells and quench all enzymatic activity.[23] This step is critical for obtaining an accurate snapshot of the metabolome.[17]
-
Metabolite Extraction: a. Before the liquid nitrogen has fully evaporated, add a pre-chilled (-80°C) 80% methanol/water solution to the dish. The volume will depend on the size of the dish (e.g., 1 mL for a 10 cm dish). b. Place the dish on dry ice and use a cell scraper to scrape the frozen cell lysate into the methanol solution. c. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Vortex the tube thoroughly. b. Centrifuge at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[23] c. Carefully transfer the supernatant, which contains the metabolites, to a new tube. d. Store the metabolite extract at -80°C until analysis. e. Quality Control (QC): Create a pooled QC sample by combining a small, equal volume from each sample. This QC sample should be analyzed periodically throughout your analytical run to monitor instrument performance and data quality.[23][24]
References
- Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly.
- MFA Suite. (2014). MFA Suite™.
- Fiehn Lab. (n.d.). Flux-analysis.
- Agilent. (n.d.). Flux analysis mass spec software, VistaFlux Software.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Barri T, et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites.
- Benton HP, et al. (2015). Correction of mass calibration gaps in liquid chromatography–mass spectrometry metabolomics data.
- Wang C, et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology.
- Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics.
- BenchChem. (n.d.). A Researcher's Guide to Validating 13C Metabolic Flux Analysis Results.
- BenchChem. (n.d.). How to improve accuracy in Xylose-4-13C metabolic flux analysis.
- Cheah, M. T., & Young, J. D. (2018). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience.
- ResearchGate. (n.d.). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics.
- Ovid. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Seredyńska-Sobecka, B., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Crown, S. B., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Biotechnology and Bioengineering.
- Kowalski, G. M., & De Souza, D. P. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites.
- Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions.
- Quek, L.-E., et al. (2014). Assessing and Resolving Model Misspecifications in Metabolic Flux Analysis. Metabolites.
- Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- Dai, Z. (2016). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites.
- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports.
- Agilent. (n.d.). GC Troubleshooting Guide Poster.
- BenchChem. (n.d.). An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes.
- BenchChem. (n.d.). A Guide to Metabolic Flux Analysis Using D-Fructose-d2.
- BenchChem. (n.d.). D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers.
- Cambridge Isotope Laboratories. (n.d.). D-Fructose-6-phosphate·2Na⁺·xH₂O (¹³C₆, 99%).
- Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. academic.oup.com [academic.oup.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. sepscience.com [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. mcgill.ca [mcgill.ca]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 20. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. ovid.com [ovid.com]
Technical Support Center: Optimizing Cell Extraction for D-Fructose-6-13C,d2 Tracing
Executive Summary
You are utilizing D-Fructose-6-13C,d2 , a dual-labeled tracer designed to decouple fructolysis from glycolysis and track gluconeogenic flux. The deuterium (d2) label at the C6 position provides a critical retention signal that distinguishes exogenous fructose uptake from recycled triose phosphates.
The Critical Failure Point: The extraction phase. Improper quenching leads to ATP turnover and enzymatic isomerization , scrambling your isotopic signal. Furthermore, while Carbon-Deuterium (C-D) bonds are robust, they are not invincible; extreme pH shifts during extraction can induce proton-deuterium exchange, specifically at positions adjacent to carbonyls during transient ring-opening events.
This guide replaces generic "miniprep" logic with a rigorous, self-validating metabolomics workflow.
Phase 1: The "Golden Path" Extraction Protocol
Standard Operating Procedure (SOP) for Adherent Mammalian Cells
Do not use PBS for washing. Do not use trypsin. Speed and temperature are your only safeguards against metabolic noise.
Reagent Preparation
| Reagent | Composition | Temp | Purpose |
| Quench Buffer | 0.85% (w/v) Ammonium Carbonate (pH 7.4) | Ice Cold | Volatile salt washes media without lysing cells or clogging MS source. |
| Extraction Solvent | 40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic Acid | -20°C | Precipitates proteins, solubilizes polar sugar phosphates, neutralizes residual enzymatic activity. |
| Neutralizer | 15% (w/v) Ammonium Bicarbonate | +4°C | Rapidly neutralizes acid to prevent long-term acid hydrolysis of sugar phosphates. |
The "Fast-Quench" Workflow
-
Rapid Wash: Place culture dish on wet ice.[1] Aspirate media. Immediately pour Ice Cold Quench Buffer (Ammonium Carbonate) over cells. Swirl once (2 sec). Aspirate.
-
Why: Removes extracellular labeled fructose. PBS causes ion suppression; Ammonium Carbonate is volatile and disappears in the MS.
-
-
Metabolic Stop: Immediately add -20°C Extraction Solvent (1 mL per 10cm dish).
-
Critical: The cold solvent hits the monolayer instantly.
-
-
Physical Lysis: Scrape cells in the solvent using a polyethylene cell lifter.
-
Collection: Transfer the slurry to a pre-chilled microcentrifuge tube.
-
Neutralization: Add Neutralizer (approx. 8.7 µL per 100 µL extract) to bring pH to ~7.0.
-
Why: Prolonged exposure to Formic Acid can hydrolyze high-energy phosphates (ATP → ADP).
-
-
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to glass vials.
Phase 2: Visualizing the Critical Path
The following diagram illustrates the decision logic and flow for preserving the labile this compound signal.
Caption: Workflow for preserving metabolic fidelity. Red node indicates the critical control point for stopping enzymatic turnover.
Phase 3: Troubleshooting & Diagnostics
Issue 1: "My labeled Fructose-6-Phosphate (F6P) signal is weak, but free Fructose is high."
Diagnosis: Post-Extraction Hydrolysis. You likely used an acidic extraction (to precipitate enzymes) but failed to neutralize it quickly. The phosphate ester bond on C6 is acid-labile.
-
The Fix: Use the Neutralization Step described above. Alternatively, use a "neutral" extraction (40:40:20 without acid), though protein precipitation may be slightly less efficient.
-
Validation: Spike a known concentration of unlabeled F6P into a "blank" extraction solvent and monitor its degradation over 4 hours at room temperature.
Issue 2: "I see 'M+1' signal where I expect 'M+2' (Deuterium Loss)."
Diagnosis: Proton-Deuterium Exchange (H/D Exchange). While C-D bonds are stable, the ketone group on Fructose allows for keto-enol tautomerization. If your extraction solvent is highly basic (pH > 8) or if samples sit in protic solvents (water/methanol) at room temperature for days, the deuterium at C1/C3/C4 can exchange. Note: Your label is at C6, which is robust, but if ring opening occurs, stability decreases.
-
The Fix:
-
Keep extracts at -80°C until the moment of injection.
-
Ensure your LC mobile phases are slightly acidic (pH 5-6), which suppresses tautomerization.
-
Avoid glass vials if your samples are low concentration; phosphate groups can adsorb to glass. Use Polypropylene or deactivated glass.
-
Issue 3: "High variability between technical replicates."
Diagnosis: Inconsistent Quenching Speed. Metabolism turnover rates are in the order of seconds. If Replicate A takes 10 seconds to scrape and Replicate B takes 30 seconds, their metabolic snapshots will differ.
-
The Fix:
-
Normalization: Do not normalize to "total ion count." Normalize to total protein (measured from the pellet after extraction) or cell count (from a parallel plate).
-
Internal Standard: Spike 13C-Yeast Extract or a non-endogenous sugar (e.g., Piperazine-N,N′-bis(2-ethanesulfonic acid) or labeled Glucose analog) into the extraction solvent before it hits the cells. This corrects for volume variations and matrix effects.
-
Phase 4: Pathway Visualization (Fructose Entry)
Understanding where your label goes is essential for troubleshooting. The d2 label at C6 is retained in GAP (Glyceraldehyde-3-Phosphate) and DHAP (Dihydroxyacetone Phosphate).
Caption: Fate of the C6-d2 label. Note that cleavage separates the 6-carbon sugar into two 3-carbon units; the d2 label tracks specifically to DHAP.
Phase 5: Frequently Asked Questions (FAQ)
Q: Can I use PBS instead of Ammonium Carbonate for the wash step? A: No. PBS contains non-volatile salts (Sodium, Potassium, Phosphate). These salts crystallize in the ESI source of your mass spectrometer, causing severe ion suppression (loss of signal) and requiring instrument downtime for cleaning. Ammonium Carbonate volatilizes completely.
Q: How long can I store the extracts? A: At -80°C , sugar phosphates are stable for 2-4 weeks . At -20°C , degradation begins within days. Never store at 4°C. If you must store longer, dry the samples down (SpeedVac) and store as a dry pellet at -80°C; reconstitute immediately before analysis.
Q: Why is my Fructose-6-P peak splitting in the chromatogram? A: Sugar phosphates often have alpha/beta anomers . In HILIC chromatography, these can separate, causing split peaks.
-
Solution: Heat the column slightly (to 40-50°C) to speed up anomerization (collapsing the peak), or integrate both peaks together. Ensure your mobile phase has sufficient buffer strength (e.g., 10mM Ammonium Acetate).
References
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform of bodily fluids, cells, and fresh tissues.
-
Source:[Link]
-
-
Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2008). Analytical strategies for LC-MS-based targeted metabolomics.
-
Source:[Link]
-
-
Jang, C., Hui, S., Lu, W., Cowan, A. J., Morscher, R. J., Lee, G., ... & Rabinowitz, J. D. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.
-
Source:[Link]
-
-
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.
-
Source:[Link]
-
Sources
Technical Support Center: D-Fructose-6-13C,6,6-d2 Handling Guide
Product: D-Fructose-6-13C,6,6-d2 (Stable Isotope Labeled Standard) CAS: N/A (Specific isotopolog) | Parent CAS: 57-48-7 Support Level: Tier 3 (Senior Application Scientist)
Core Technical Overview
What is this compound?
This is a triple-labeled fructose isotopolog. Carbon-6 is replaced with Carbon-13 (
Why is it used? It is a critical tracer for Metabolic Flux Analysis (MFA) .
-
Glycolysis Tracking: The C6 position of fructose becomes the C3 position of triose phosphates (DHAP/GAP).
-
Pentose Phosphate Pathway (PPP) Delineation: The retention or loss of the deuterium labels helps distinguish between glycolytic flux and oxidative PPP flux, as specific isomerase/dehydrogenase steps involve proton transfer at these positions.
Storage & Stability Protocols (The "Before" Phase)
The Enemy: Water.[1]
D-Fructose is significantly more hygroscopic than Glucose or Sucrose. Its glass transition temperature (
Best Practice Storage Workflow
Figure 1: The "Double-Barrier" storage method is required to prevent moisture ingress during freezer cycling.
Protocol 1: The "Double-Barrier" Storage Method
-
Primary Container: Keep the manufacturer's vial tightly sealed. Parafilm the cap only if the seal is intact.
-
Secondary Container: Place the vial inside a screw-top jar or Falcon tube containing a sachet of activated silica gel or Drierite™.
-
Temperature: Store at -20°C .
-
Why? Chemical stability is high, but low temperature inhibits microbial growth if any moisture is present.
-
Solubilization & Handling (The "During" Phase)
Critical Rule: Never open a cold vial.
Protocol 2: The "Equilibration" Weighing Technique
Fructose is a "water magnet." Opening a -20°C vial in a 25°C room causes immediate condensation on the powder.
-
Remove the secondary container from the freezer.
-
Wait 30–45 minutes until the container reaches room temperature.
-
Open the secondary container, then the vial.
-
Weigh rapidly using an anti-static gun if available (dry sugars are static-prone).
-
Re-seal and return to freezer immediately.
Protocol 3: Sterilization (The "No-Heat" Rule)
NEVER Autoclave Fructose. Autoclaving causes caramelization and degradation (Maillard reaction) even in the absence of amines, altering the isotopic enrichment profile.
| Method | Status | Technical Rationale |
| Autoclave (121°C) | ⛔ FORBIDDEN | Causes thermal degradation, caramelization, and hydrolysis. |
| Filter (0.22 µm) | ✅ REQUIRED | Removes bacteria without thermal stress. Use PVDF or PES membranes. |
| UV Irradiation | ⚠️ CAUTION | Can generate free radicals that attack the sugar backbone. |
Troubleshooting Experimental Artifacts
Issue A: "My NMR signals are splitting or look wrong."
Diagnosis: Mutarotation Equilibrium.
Crystalline fructose is nearly 100%
-
The Artifact: If you run NMR immediately after dissolving, you see mostly
-pyranose. If you run it 2 hours later, you see a complex mix ( -pyranose, -furanose, -furanose, etc.). -
The Fix: Allow the solution to equilibrate at room temperature for 3–4 hours before acquiring quantitative NMR spectra [1].
Issue B: "Loss of Deuterium Signal in MS."
Diagnosis: Proton Exchange vs. Metabolic Washout.
Figure 2: Decision tree for diagnosing signal loss.
-
Chemical Exchange: The deuterium on C6 is non-exchangeable under neutral conditions. However, extreme pH can facilitate exchange. Ensure your buffer is pH 6.5–7.5.
-
Biological Exchange: In biological systems, Triose Phosphate Isomerase (TPI) can lead to label washout if the flux equilibrates heavily between DHAP and GAP. This is a biological finding, not a chemical defect.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at 4°C? A: Only for less than 48 hours. Fructose is a prime carbon source for bacteria. Even at 4°C, non-sterile solutions will bloom. For long-term storage, aliquot the solution and freeze at -80°C.
Q: I see a yellow tint after dissolving. Is it ruined? A: Likely yes. Yellowing indicates degradation (formation of furfural derivatives). This usually happens if the water was too hot or the pH was alkaline. Do not use for MS quantitation.
Q: How do I calculate the exact concentration if it's hygroscopic? A: Do not rely on the solid weight alone if the vial has been opened previously.
-
Best Practice: Dissolve the approximate mass, then use a refractive index detector (RID) or a distinct internal standard (e.g., DSS for NMR) to quantify the actual fructose concentration in solution before adding it to your cells.
Q: Does the "d2" label affect cell uptake? A: Negligibly. While Kinetic Isotope Effects (KIE) exist, they are generally minimal for transport (GLUT transporters). However, KIE can be significant in enzymatic steps (e.g., dehydrogenase reactions) if the deuterium is at the reaction center.
References
-
Vertex AI Search. (2025). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. PubMed Central. [Link]
-
Sartorius. (n.d.). Sterilizing Grade Filtration of High Concentrated Sugar Solutions. Application Note. [Link]
Sources
Technical Support Center: Enhancing Resolution of Labeled Metabolites in Mass Spectrometry
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with resolving isotopically labeled metabolites in mass spectrometry. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to foster a deeper understanding of your metabolomics experiments. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance the quality of your data.
Part 1: Troubleshooting Guides
This section addresses specific, common problems encountered during the analysis of labeled metabolites, offering step-by-step guidance to diagnose and resolve them.
My labeled and unlabeled metabolites are co-eluting. How can I improve their separation?
Co-elution of isotopically labeled and unlabeled metabolites is a frequent challenge that can compromise accurate quantification. While their physicochemical properties are nearly identical, subtle differences can be exploited to achieve separation.[1][2]
Underlying Cause: The primary reason for co-elution is the high degree of similarity in the physicochemical properties of isotopologues, leading to nearly identical retention times in chromatographic systems.[1]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for co-eluting labeled and unlabeled metabolites.
Detailed Protocol: Gradient Optimization
-
Initial Run: Start with your standard gradient profile and identify the retention time of the co-eluting peaks.
-
Shallow Gradient: Decrease the rate of change of the mobile phase composition around the elution time of your target metabolites. For example, if your metabolites elute at 40% Solvent B, modify the gradient to have a much slower increase from 35% to 45% Solvent B.
-
Isocratic Hold: Introduce a brief isocratic hold at a solvent composition just below the elution point to allow for better separation.
-
Evaluate: Analyze the resulting chromatogram for improved resolution.
I'm observing poor peak shapes for my labeled metabolites. What are the potential causes and solutions?
Poor peak shape, such as fronting, tailing, or broad peaks, can significantly impact the accuracy of integration and quantification.[3][4]
Common Causes and Solutions:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Use a well-end-capped column or add a competing agent (e.g., triethylamine) to the mobile phase.[4] |
| Column overload. | Reduce the sample injection volume or dilute the sample.[3] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[4] |
| Column collapse or void. | Replace the column. | |
| Broad Peaks | Large dead volume in the system. | Minimize the length and diameter of tubing, and ensure proper connections.[4] |
| Suboptimal flow rate. | Determine the optimal flow rate for your column to achieve maximum efficiency.[4] |
The signal intensity for my labeled metabolite is very low. How can I enhance it?
Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
Strategies for Signal Enhancement:
-
Sample Preparation:
-
Enrichment: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate your analyte of interest and remove matrix components that can cause ion suppression.[5]
-
Derivatization: Chemically modify the metabolite to improve its ionization efficiency. For example, dansylation can be used for hydroxyl-containing metabolites.[5]
-
-
Mass Spectrometry Parameters:
-
Source Optimization: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific metabolite.[6]
-
Targeted Analysis: Switch from a full-scan acquisition mode to a targeted mode like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to increase the dwell time on your ion of interest, thereby improving sensitivity.[7]
-
I'm having trouble resolving isomeric labeled metabolites. What strategies can I use?
Isomers present a significant challenge as they have the same mass-to-charge ratio.
Advanced Separation and Detection Techniques:
-
Chromatography:
-
Specialized Columns: Utilize columns with shape-selective stationary phases (e.g., chiral columns) if the isomers are enantiomers or diastereomers.
-
Multi-dimensional Chromatography: Employ a two-dimensional liquid chromatography (2D-LC) system for enhanced separation power.
-
-
Mass Spectrometry:
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for isomers.[8][9]
-
Tandem Mass Spectrometry (MS/MS): If the isomers produce different fragment ions upon collision-induced dissociation (CID), you can use MS/MS to differentiate and quantify them. Developing energy-resolved MS/MS methods can further help in distinguishing isomers.[10][11]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and data analysis of labeled metabolomics studies.
What are the key considerations when choosing a stable isotope label for my experiment?
The choice of isotopic label is critical for the success of your experiment.
-
Isotope Type:
-
¹³C: Generally the preferred label for metabolic flux analysis due to its low natural abundance and the fact that carbon forms the backbone of most metabolites.
-
¹⁵N: Used for tracing nitrogen metabolism.
-
²H (Deuterium): Can be used, but be aware of potential kinetic isotope effects that may alter metabolic rates. Also, deuterium can exchange with protons in the system, which can complicate data interpretation.[1]
-
-
Labeling Position:
-
Uniformly Labeled (U-¹³C): The entire molecule is labeled. This is useful for tracing the fate of the entire carbon skeleton.[12]
-
Position-Specific Labeled: Only specific atoms are labeled. This allows for the investigation of specific reaction mechanisms.
-
-
Purity: Ensure the isotopic purity of your labeled compound is high to minimize the contribution of the unlabeled form in your tracer.
Which mass spectrometry platform is best suited for analyzing my labeled metabolites?
The ideal platform depends on your research goals.
| Mass Spectrometry Platform | Strengths | Considerations |
| Triple Quadrupole (QqQ) MS | Excellent for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[13] | Not suitable for untargeted discovery work. |
| High-Resolution MS (HRMS) (e.g., Orbitrap, Q-TOF) | Enables accurate mass measurements, which is crucial for resolving labeled and unlabeled species and for identifying unknown metabolites.[14][15] | May have a lower dynamic range for quantification compared to QqQ. |
| Ion Mobility-MS (IM-MS) | Provides an additional dimension of separation based on ion shape, which is highly effective for resolving isomers.[8][9] | Data analysis can be more complex. |
How can I ensure accurate quantification of labeled metabolites?
Accurate quantification is paramount in labeled metabolomics.
Best Practices for Quantification:
-
Stable Isotope-Labeled Internal Standards: The gold standard for quantification is the use of a stable isotope-labeled internal standard for each analyte of interest. This corrects for variations in sample preparation and matrix effects.[13]
-
Matrix-Matched Calibration Curves: Prepare calibration curves in a biological matrix that is similar to your samples to account for matrix effects.
-
Quality Control (QC) Samples: Include pooled QC samples throughout your analytical run to monitor instrument performance and correct for batch effects.[1][13]
What are the best practices for sample preparation in labeled metabolomics?
Proper sample preparation is crucial to preserve the metabolic state of your samples.
Sample Preparation Workflow:
Caption: A generalized workflow for sample preparation in labeled metabolomics.
Key Considerations:
-
Quenching: This is a critical step to halt enzymatic activity and preserve the in vivo metabolic profile. The quenching method should be rapid and effective.[16]
-
Extraction: The choice of extraction solvent depends on the polarity of your target metabolites. A common approach is to use a biphasic system (e.g., methanol/water/chloroform) to separate polar and non-polar metabolites.
-
Internal Standards: Add your stable isotope-labeled internal standards at the beginning of the extraction process to account for any sample loss during preparation.[13]
References
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- Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach - PMC. (n.d.).
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Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (n.d.). Retrieved February 13, 2026, from [Link]
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Exploring the Different Techniques of Metabolomics Analysis | HMT. (n.d.). Retrieved February 13, 2026, from [Link]
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Advanced tandem mass spectrometry in metabolomics and lipidomics-methods and applications. - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]
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Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
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Evaluation of gas chromatography for the separation of a broad range of isotopic compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (n.d.). Retrieved February 13, 2026, from [Link]
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Optimization of indigenously developed column for the separation and analysis of all the six hydrogen isotopic combinations in elemental form using gas chromatograph - INIS-IAEA. (n.d.). Retrieved February 13, 2026, from [Link]
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Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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How to Obtain Good Peak Shapes | Technical Support | GL Sciences. (n.d.). Retrieved February 13, 2026, from [Link]
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High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Retrieved February 13, 2026, from [Link]
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High resolution mass spectrometry based techniques at the crossroads of metabolic pathways - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
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Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Metabolomic Analysis Using Mass Spectrometry - YouTube. (n.d.). Retrieved February 13, 2026, from [Link]
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Understanding the Role of Mass Spectrometry in Metabolomics - Silantes. (n.d.). Retrieved February 13, 2026, from [Link]
-
Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]
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Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (n.d.). Retrieved February 13, 2026, from [Link]
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]
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Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]
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Frequently asked questions – Metabolomics Core Facility. (n.d.). Retrieved February 13, 2026, from [Link]
-
Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column. (n.d.). Retrieved February 13, 2026, from [Link]
-
Metabolite Analysis and Mass Spectrometry - University of Guelph. (n.d.). Retrieved February 13, 2026, from [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (n.d.). Retrieved February 13, 2026, from [Link]
-
Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS - YouTube. (n.d.). Retrieved February 13, 2026, from [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Accuracy & Resolution in Mass Spectrometry - Waters Corporation. (n.d.). Retrieved February 13, 2026, from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - eScholarship. (n.d.). Retrieved February 13, 2026, from [Link]
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High-Resolution Mass Spectrometry-Based Metabolomics for Increased Grape Juice Metabolite Coverage - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved February 13, 2026, from [Link]
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Isotopic labeling-assisted metabolomics using LC–MS - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (n.d.). Retrieved February 13, 2026, from [Link]
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Resolution in Mass Spectrometry - YouTube. (n.d.). Retrieved February 13, 2026, from [Link]
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Mass spectrometry imaging with high resolution in mass and space - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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(PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (n.d.). Retrieved February 13, 2026, from [Link]
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Technical Support Center: Refining Metabolic Models with D-Fructose-6-¹³C,d₂ Tracer Data
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructose-6-¹³C,d₂ as a metabolic tracer. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful implementation and interpretation of your stable isotope tracing experiments. Here, we emphasize the causality behind experimental choices and provide self-validating protocols to enhance the trustworthiness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when designing and executing metabolic flux analysis experiments with dual-labeled fructose.
Q1: Why use a dual-labeled tracer like D-Fructose-6-¹³C,d₂?
A1: D-Fructose-6-¹³C,d₂ offers a unique advantage in metabolic flux analysis (MFA) by providing simultaneous tracking of both carbon and hydrogen atoms. The ¹³C label on the sixth carbon of fructose allows for the tracing of the carbon backbone through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[1] The deuterium (d₂) label provides additional constraints on metabolic fluxes, particularly for reactions involving redox cofactors like NADPH, which can be crucial for understanding pathways such as the oxidative PPP and fatty acid synthesis.[2] This dual-labeling approach can enhance the precision and resolution of flux estimations compared to using single-labeled tracers alone.[3]
Q2: What are the key metabolic pathways I can probe with this tracer?
A2: D-Fructose-6-¹³C,d₂ is particularly well-suited for investigating central carbon metabolism. Fructose enters glycolysis downstream of key regulatory steps, providing a focused view on the lower part of this pathway.[4] Key pathways that can be elucidated include:
-
Fructolysis: The initial steps of fructose metabolism.
-
Glycolysis: The conversion of fructose-6-phosphate to pyruvate.
-
Pentose Phosphate Pathway (PPP): Both the oxidative and non-oxidative branches.
-
TCA Cycle: The entry of carbon into the cycle via pyruvate dehydrogenase or anaplerotic reactions.[5]
-
De Novo Fatty Acid Synthesis: By tracking the incorporation of both ¹³C and deuterium into fatty acids.[1]
Q3: What are the primary challenges I might face when using a deuterated tracer?
A3: While powerful, deuterium labeling introduces specific challenges. The primary concern is the potential for kinetic isotope effects (KIEs), where the heavier deuterium atom can alter the rates of enzymatic reactions.[6] Additionally, deuterium labels can be lost through exchange with protons in aqueous environments, which needs to be carefully considered during data analysis and interpretation.[6]
Q4: Which analytical platform is best for detecting ¹³C and deuterium labeled metabolites?
A4: High-resolution mass spectrometry (MS), such as that offered by Orbitrap or FT-ICR instruments, is essential for resolving the isotopologues of dual-labeled metabolites.[7][8] This is because the mass difference between ¹³C and naturally abundant isotopes is small, and the presence of deuterium further complicates the mass spectra. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are both powerful techniques for separating and detecting these labeled metabolites.[9]
Troubleshooting Guides
This section provides detailed guidance on overcoming common issues encountered during various stages of the experimental workflow.
Experimental Design & Cell Culture
Issue 1: Low or inconsistent isotopic enrichment in downstream metabolites.
-
Possible Cause 1: Suboptimal tracer concentration.
-
Explanation: The concentration of D-Fructose-6-¹³C,d₂ in the culture medium needs to be high enough to compete with any endogenous or unlabeled sources of fructose and glucose.
-
Troubleshooting Steps:
-
Ensure the base medium is deficient in the nutrient being traced (in this case, fructose and potentially glucose).[10]
-
Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.[10]
-
Perform a dose-response experiment to determine the optimal tracer concentration that maximizes enrichment without causing cellular toxicity.
-
-
-
Possible Cause 2: Insufficient labeling time.
-
Explanation: Reaching isotopic steady-state, where the enrichment of metabolites is stable, can take time.[11]
-
Troubleshooting Steps:
-
Conduct a time-course experiment to determine when isotopic steady-state is reached for your specific cell line and experimental conditions.
-
For dynamic (isotopically non-stationary) labeling experiments, ensure you have sufficient time points to capture the transient phase of labeling.[11]
-
-
Issue 2: Unexpected changes in cell physiology or growth rate.
-
Possible Cause: Isotope-induced toxicity or metabolic burden.
-
Explanation: High concentrations of labeled substrates can sometimes impact cellular health.
-
Troubleshooting Steps:
-
Monitor cell viability and proliferation rates during the labeling experiment.
-
If toxicity is observed, consider reducing the tracer concentration or the duration of the labeling period.
-
Ensure that the labeled medium supports normal cell growth by performing preliminary experiments with the unlabeled counterpart.[12]
-
-
Sample Preparation: Quenching and Extraction
Issue 3: Inaccurate measurement of intracellular metabolite levels due to continued metabolic activity.
-
Possible Cause: Inefficient quenching of metabolism.
-
Explanation: Cellular metabolism is rapid, and failure to halt it instantly can lead to significant changes in metabolite pools.[13]
-
Troubleshooting Steps:
-
Implement a rapid quenching protocol using a cold solvent, such as a methanol-based solution at -48°C or colder.[14]
-
The ideal quenching solvent should immediately stop enzymatic activity without causing cell lysis and leakage of intracellular metabolites.[15]
-
For adherent cells, aspirate the medium and immediately add the cold quenching solution. For suspension cells, rapid filtration followed by quenching is effective.[13]
-
-
Issue 4: Poor recovery of a broad range of metabolites.
-
Possible Cause: Inefficient metabolite extraction.
-
Explanation: Different classes of metabolites have different solubilities, and a single extraction solvent may not be sufficient for comprehensive coverage.
-
Troubleshooting Steps:
-
Employ a biphasic extraction method, such as a chloroform:methanol:water system, to separate polar and nonpolar metabolites.[16]
-
Multiple freeze-thaw cycles in the extraction solvent can enhance cell lysis and improve extraction efficiency.[14]
-
Ensure the extraction is performed at low temperatures to minimize enzymatic degradation.
-
-
Mass Spectrometry Analysis
Issue 5: Difficulty in resolving and identifying labeled and unlabeled isotopologues.
-
Possible Cause: Insufficient mass resolution of the mass spectrometer.
-
Explanation: The small mass differences between isotopologues, especially with dual labeling, require high-resolution instruments.[7]
-
Troubleshooting Steps:
-
Utilize a mass spectrometer with a resolution of at least 120,000 to resolve ¹³C and ¹⁵N double-labeled metabolites, and similar resolution is beneficial for ¹³C and deuterium.[8]
-
Optimize the MS method, including the scan mode and collision energy, to achieve the best possible resolution and fragmentation for metabolite identification.
-
-
Issue 6: Inaccurate quantification of mass isotopologue distributions (MIDs).
-
Possible Cause: Failure to correct for natural isotope abundance.
-
Explanation: All atoms have a natural abundance of heavy isotopes (e.g., ¹³C is about 1.1% of all carbon). This must be corrected for to accurately determine the enrichment from the tracer.
-
Troubleshooting Steps:
-
Computational Modeling and Data Interpretation
Issue 7: Poor fit of the computational model to the experimental data.
-
Possible Cause 1: Inaccurate or incomplete metabolic network model.
-
Explanation: The model used for flux estimation must accurately represent the metabolic pathways active in your system.
-
Troubleshooting Steps:
-
Review the literature to ensure your metabolic network model is comprehensive and includes all relevant reactions.[19]
-
Consider the possibility of alternative or previously uncharacterized pathways.
-
-
-
Possible Cause 2: Violation of the metabolic steady-state assumption.
-
Explanation: Most MFA models assume that intracellular metabolite concentrations are constant over time.
-
Troubleshooting Steps:
-
If your experiment does not meet the steady-state assumption, consider using an isotopically non-stationary MFA (INST-MFA) approach.[17]
-
-
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. A minimum of 10⁶ cells is typically required for metabolomics experiments.[15]
-
Medium Preparation: Prepare the labeling medium using a base medium deficient in fructose and glucose. Supplement with D-Fructose-6-¹³C,d₂ to the desired final concentration. Also, add dialyzed FBS and other necessary supplements.[10]
-
Labeling:
-
Aspirate the regular growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the predetermined duration to achieve the desired level of isotopic enrichment.
-
Protocol 2: Quenching and Metabolite Extraction
-
Preparation: Prepare a quenching solution of 60:40 (v/v) methanol:aqueous ammonium hydrogen carbonate and cool it to -48°C.[14] Prepare an extraction solution of 60:40 (v/v) methanol:water and cool it to below 0°C.[14]
-
Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately add the ice-cold quenching solution to the culture dish.
-
-
Extraction:
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Centrifuge at a low speed to pellet the cells.
-
Remove the supernatant and add the cold extraction solution to the cell pellet.
-
Perform three cycles of freeze-thawing using liquid nitrogen and a water bath at a temperature below 0°C.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for MS analysis.
-
Visualizations
Caption: A generalized workflow for refining metabolic models using stable isotope tracers.
Caption: Simplified flow of ¹³C and deuterium from the tracer through central carbon metabolism.
Quantitative Data Summary
The following table provides a hypothetical example of mass isotopologue distribution (MID) data for key metabolites after labeling with D-Fructose-6-¹³C,d₂.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Fructose-6-phosphate | 10% | 5% | 80% | 5% |
| 3-Phosphoglycerate | 40% | 50% | 5% | 5% |
| Pyruvate | 60% | 35% | 5% | 0% |
| Citrate | 70% | 20% | 10% | 0% |
| Ribose-5-phosphate | 25% | 15% | 50% | 10% |
This table illustrates the expected enrichment patterns. M+0 represents the unlabeled fraction, while M+1, M+2, etc., represent the fractions with one, two, or more heavy isotopes, respectively. The specific MIDs will depend on the relative activities of different pathways.
References
-
Computational Framework for Machine-Learning-Enabled 13C Fluxomics. ACS Synthetic Biology. [Link]
-
MFA Suite™ | MFA Suite. MFA Suite. [Link]
-
Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed. [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
-
The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. PubMed Central. [Link]
-
Commonly used software tools for metabolic flux analysis (MFA). ResearchGate. [Link]
-
Procedure for computational simulation of 13C-MFA experiments. ResearchGate. [Link]
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(PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. [Link]
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Flux-analysis. Fiehn Lab. [Link]
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Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. MDPI. [Link]
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METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
-
Visual workflows for 13 C-metabolic flux analysis. Bioinformatics - Oxford Academic. [Link]
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Automating Metabolic Flux Analysis with Symphony and Polly. Waters. [Link]
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Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics. PubMed. [Link]
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Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
-
A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]
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13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ACS Publications. [Link]
-
Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]
-
Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH. [Link]
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Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. PubMed Central. [Link]
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Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. PubMed. [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed Central. [Link]
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Principles of Stable-Isotope Tracing. ResearchGate. [Link]
-
In vivo 2H/13C flux analysis in metabolism research. ResearchGate. [Link]
-
How Radioactive Isotopes Track Molecules in the Body. YouTube. [Link]
-
Stable Isotope Tracing Experiments Using LC-MS. SpringerLink. [Link]
-
Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. SpringerLink. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. PubMed Central. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
-
Model-independent fluxome profiling from 2H and 13C experiments for metabolic variant discrimination. PubMed Central. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 16. agilent.com [agilent.com]
- 17. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 18. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 19. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D-Fructose-6-13C,d2 versus uniformly labeled fructose in MFA
Topic: Precision vs. Scope: D-Fructose-6-13C,d2 versus Uniformly Labeled Fructose in Metabolic Flux Analysis (MFA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic flux analysis (MFA), the selection of a stable isotope tracer defines the resolution of your biological insight. While Uniformly Labeled Fructose ([U-13C6]-Fructose) serves as the industry standard "floodlight"—illuminating the global fate of carbon skeletons—the specialized This compound (typically [6-13C; 6,6-2H2]-Fructose) acts as a "laser pointer," offering pinpoint accuracy for specific metabolic nodes.
This guide objectively compares these two tracers, focusing on their application in dissecting fructolysis , gluconeogenesis , and de novo lipogenesis (DNL) . We analyze the mechanistic advantages of dual-labeling (13C + Deuterium) versus uniform carbon labeling and provide a validated experimental framework for their use.
Technical Comparison: The "Floodlight" vs. The "Laser"
A. Uniformly Labeled Fructose ([U-13C6]-Fructose)[2]
-
Primary Utility: Global flux profiling. It allows researchers to track the total contribution of fructose to all downstream metabolites (glycolysis, TCA cycle, amino acids, and lipids).
-
Mechanism: Upon entering the cell, [U-13C]fructose is phosphorylated to Fructose-1-Phosphate (F1P) and cleaved by Aldolase B into DHAP and Glyceraldehyde. Both trioses retain the 13C label, eventually producing fully labeled pyruvate (M+3) and acetyl-CoA (M+2).
-
Limitation: Label Scrambling. Because all carbons are labeled, it is difficult to distinguish between direct oxidation (fructolysis) and carbon recycling (e.g., fructose
gluconeogenesis glycogen glycolysis). The "mass" of the label can be diluted by unlabeled pools, complicating the resolution of specific pathway fluxes like the Pentose Phosphate Pathway (PPP).
B. This compound (Dual-Labeled Positional Tracer)[6]
-
Nature: Specific labeling at Position 6 with Carbon-13 (
C) and Deuterium ( H, typically d2).[1][2][3][4] -
Primary Utility: Pathway Specificity & Hydrogen Fate. This tracer is engineered to answer specific questions about lipogenesis and redox metabolism .
-
Mechanism:
-
Carbon Fate: The C6 of fructose becomes the C3 of Glyceraldehyde-3-Phosphate (GAP), which subsequently becomes the methyl carbon (C3) of Pyruvate and Lactate, or the methyl carbon (C2) of Acetyl-CoA.
-
Hydrogen Fate: The C6 position of fructose (CH
OH) is chemically stable during the early steps of fructolysis (unlike C1, which is subject to exchange during Triose Phosphate Isomerase activity). The deuterium label at C6 is retained through glycolysis, appearing on the methyl group of pyruvate and subsequently incorporated into fatty acids during lipogenesis.
-
-
Advantage:
-
Decoupling C vs. H Flux: By measuring both 13C and 2H enrichment, you can distinguish de novo synthesis from uptake.
-
No Exchange Loss: Unlike C1-labeled tracers, the C6-deuterium label is not lost to water during equilibration, making it a robust marker for quantitative DNL measurement.
-
Validation of Intactness: The presence of the "double label" (M+3 mass shift in specific fragments) confirms the molecule has not passed through pathways that cleave the C6 backbone.
-
Comparative Data Analysis
| Feature | [U-13C6]-Fructose | This compound |
| Scope | Global Carbon Metabolism (Glycolysis, TCA, PPP) | Targeted: Lipogenesis, Fructolysis vs. Gluconeogenesis |
| Mass Shift (Parent) | M+6 | M+3 (1x 13C + 2x 2H) |
| Pyruvate Signal | M+3 (Universal) | M+3 (Methyl group only: 13C + 2H) |
| Lipogenesis Tracing | Tracks Carbon source only | Tracks Carbon AND Hydrogen (NADPH independent) |
| Exchange Issues | Minimal (Carbon backbone is stable) | Low (C6-H is stable; unlike C1-H which exchanges) |
| Cost | Moderate | High (Specialized Synthesis) |
| Detection | MS (MID), 13C-NMR | MS (M+3), 13C-NMR, 2H-NMR / DMI |
Mechanistic Visualization (Pathway Map)
The following diagram illustrates the divergent fates of the labels. Note how the C6-Dual Label (Red/Blue) is conserved specifically into the methyl group of Acetyl-CoA, whereas the Uniform Label (Green) disperses throughout the entire molecule.
Figure 1: Metabolic fate of Uniform vs. Dual-Labeled Fructose. The C6-d2 label (Red/Blue path) is uniquely preserved in the methyl group of Acetyl-CoA, making it a superior tracer for lipogenesis (Blue path).
Experimental Workflow: Validated Protocol
This protocol is designed for in vitro (cell culture) flux analysis using This compound .
Phase 1: Experimental Setup
-
Media Preparation:
-
Prepare glucose-free, fructose-free DMEM (or relevant base medium).
-
Control Group: Supplement with 5 mM unlabeled Fructose + 5 mM Glucose.
-
Experimental Group A (Global): Supplement with 5 mM [U-13C6]-Fructose .
-
Experimental Group B (Precision): Supplement with 5 mM This compound .
-
Note: Ensure dialyzed FBS is used to avoid introducing unlabeled substrates.
-
-
Seeding: Seed cells (e.g., HepG2, Caco-2) at
cells/well in 6-well plates. Allow attachment for 24 hours.
Phase 2: Tracer Incubation
-
Wash cells 2x with PBS to remove residual sugars.
-
Add the respective labeled media.[4]
-
Time Course:
-
0-6 Hours: For rapid glycolytic flux (measure Lactate/Pyruvate).
-
24-48 Hours: For Lipogenesis (DNL) and macromolecule incorporation.
-
Phase 3: Extraction & Derivatization (GC-MS)
-
Metabolite Extraction:
-
Quench metabolism with ice-cold 80% Methanol (-80°C).
-
Scrape cells and transfer to tubes.
-
Vortex, centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
-
Dry supernatant under nitrogen flow.
-
-
Derivatization (MOX-TBDMS Method):
-
Add 50
L Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C. (Protects keto groups). -
Add 50
L MTBSTFA + 1% TBDMCS. Incubate 60 min at 70°C. (Silylates hydroxyls).
-
Why this method? TBDMS derivatives are stable and provide clear fragmentation patterns to distinguish the C6 position (Methyl group of lactate/pyruvate).
-
Phase 4: Data Acquisition & Analysis
-
Instrument: GC-MS (e.g., Agilent 5977) or LC-HRMS (e.g., Q-Exactive).
-
Target Ions (Lactate - TBDMS derivative):
-
Unlabeled: m/z 261 (M-57 fragment).
-
[U-13C6]-Fructose: Look for m/z 264 (M+3).
-
This compound: Look for m/z 264 (if M+3 intact: 13C + 2H) or m/z 262/263 if deuterium loss occurs.
-
Critical Check: Analyze the Alanine peak. C6 of fructose becomes C3 (methyl) of Alanine. If the d2 label is intact, the methyl fragment will show a specific mass shift corresponding to -CD
H (or - CD ).
-
Interpretation of Results
| Observation | Interpretation with [U-13C] | Interpretation with [6-13C,d2] |
| High M+3 Lactate | High Fructolysis (Direct oxidation). | High Fructolysis (Direct). C6-H bond intact. |
| M+1 or M+2 Lactate | Evidence of Dilution/Scrambling via PPP or TCA cycling. | Evidence of Loss of Label (Exchange). If 13C is present but D is lost, it suggests pathway exchange (e.g., via Glyoxalase system or extensive equilibration). |
| Labeled Palmitate | Fructose carbon contributed to lipid pool. | Definitive DNL. The deuterium incorporation proves the Acetyl-CoA came directly from the fructose tracer without solvent exchange. |
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
-
Zhang, G.F., et al. (2016). "Tracing metabolic flux in vivo using stable isotope tracers." Nature Protocols. Link
-
De Feyter, H.M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances. Link
-
Cambridge Isotope Laboratories. (2024). "Metabolic Tracers for Flux Analysis: Product Guide." Link
-
Sigma-Aldrich. (2024). "Stable Isotope Products: D-Fructose-6-13C." Link
Sources
Comparative Guide: D-Fructose-13C Isotopologues in Metabolic Research
Executive Summary
In metabolic flux analysis (MFA) and molecular imaging, the selection of the correct D-Fructose-13C isotopologue is not merely a budgetary decision—it is the primary determinant of experimental resolution. While [U-
This guide objectively compares these variants, providing the mechanistic rationale and experimental protocols necessary to validate metabolic models in hepatic and oncology research.
Part 1: The Isotopologue Landscape
The physical properties of the isotopologue dictate its detection limit and pathway resolution.
Table 1: Comparative Specifications
| Isotopologue | Primary Application | Detection Method | Key Advantage | Limitation |
| [U- | Global Flux Analysis (MFA) | GC-MS, LC-MS, NMR | Universal Tracking: Labels all downstream metabolites (Lactate, TCA cycle). | Spectral Crowding: Complex splitting patterns (NMR) and mass shifts (MS) can mask specific recycling pathways. |
| [1- | Fructolysis vs. Glycolysis | Pathway Specificity: Distinguishes Aldolase B cleavage products (DHAP vs. Glyceraldehyde). | Loss of Signal: Label is lost if C1 is decarboxylated in the Pentose Phosphate Pathway (PPP). | |
| [2- | Hyperpolarized MRI | MRI / MRS | Long T | Cost & Equipment: Requires DNP polarizer; limited utility for downstream TCA flux. |
| [1,6- | Gluconeogenesis/Symmetry | NMR | Symmetry Tracking: Validates triose phosphate equilibration. | High Cost: Specialized synthesis required. |
Part 2: Application-Specific Performance
Scenario A: Resolving Hepatic Fructolysis (The "Aldolase Split")
In liver research (NAFLD/NASH), distinguishing between high-flux fructolysis and glycolysis is critical. Fructose enters via Fructokinase (KHK) to form Fructose-1-Phosphate (F1P), bypassing the PFK-1 checkpoint of glycolysis.
-
The Mechanism: Aldolase B cleaves F1P into DHAP (derived from Fructose C1-C2-C3) and Glyceraldehyde (derived from Fructose C4-C5-C6).
-
The Tracer Choice:
-
[U-
C] yields uniformly labeled trioses. You cannot distinguish if a lactate molecule came from the "top" or "bottom" half of the fructose. -
[1-
C] labels only the DHAP pool initially. By monitoring the ratio of labeled Lactate (from DHAP) vs. unlabeled Lactate (from Glyceraldehyde), you can measure the equilibration rate of Triose Phosphate Isomerase (TPI).
-
Scenario B: Hyperpolarized Metabolic Imaging
For real-time in vivo imaging of tumors or diabetic kidneys, standard MFA is too slow.
-
The Challenge: Hyperpolarization (DNP) increases signal by >10,000x, but the signal decays rapidly (T
relaxation). -
The Solution: [2-
C]-Fructose. [1][2]-
Unlike C1 or C6, the C2 position in the fructofuranose hemiketal form lacks a directly attached proton, significantly reducing dipolar relaxation.
-
Data Support: Studies show [2-
C]-fructose maintains polarization for ~16 seconds at 37°C, allowing sufficient time to image its conversion to Fructose-6-Phosphate (in tumors) or F1P (in liver) [1, 2].[1]
-
Part 3: Visualization of Metabolic Fate
The following diagram illustrates the atom mapping difference between Universal and C1-specific labeling during hepatic fructolysis.
Figure 1: Atom mapping of Fructose catabolism. Note how Aldolase B segregates C1-C3 from C4-C6, creating distinct labeling pools when position-specific tracers are used.
Part 4: Experimental Protocol
Workflow: Tracking Hepatic Fructolysis via C-NMR
Objective: Determine the fractional contribution of fructose to the lactate pool in hepatocytes.
Materials:
-
Primary Hepatocytes or HepG2 cells.
-
Tracer: [1-
C]-D-Fructose (99% enrichment). -
Media: Glucose-free DMEM (to isolate fructose flux) or physiological mix (5mM Glucose / 1mM Fructose).
Step-by-Step Methodology:
-
Pulse Phase:
-
Seed cells at
cells/well. -
Wash 2x with PBS to remove residual carbon sources.
-
Add medium containing 5mM [1-
C]-Fructose. -
Incubate for 4 hours (Steady state is usually reached by 2-4 hours for glycolysis intermediates).
-
-
Quenching & Extraction:
-
Rapidly aspire media. Wash with ice-cold saline.
-
Add 500µL cold Methanol:Water (80:20) to quench metabolism immediately.
-
Scrape cells and sonicate (3 cycles, 10s on/off).
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Sample Preparation for NMR:
-
Lyophilize the supernatant to remove methanol.
-
Reconstitute in 600µL D
O containing 0.1 mM DSS (Internal Standard). -
Critical Step: Adjust pH to 7.0 using NaOD/DCl. pH fluctuations shift chemical shifts, complicating peak integration.
-
-
Acquisition:
-
Instrument: 600 MHz NMR (or higher).
-
Sequence: 1D proton-decoupled
C-NMR (zgpg30). -
Scans: Minimum 1024 scans for sufficient S/N ratio.
-
Relaxation Delay: Set to
3s to prevent saturation of carboxyl carbons.
-
-
Data Analysis (Self-Validation):
-
Check 1: Integrate the
-Fructofuranose C2 resonance (approx 105 ppm) to quantify remaining substrate. -
Check 2: Locate the Lactate C3 methyl doublet (approx 21 ppm).
-
Interpretation: If using [1-
C]-Fructose, the presence of [3- C]-Lactate confirms the DHAP -> Pyruvate pathway. -
Scrambling Check: If [1,3-
C]-Lactate doublets appear, it indicates substantial gluconeogenic recycling (recombination of trioses).
-
-
Part 5: References
-
Keshari, K. R., et al. (2009). "Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging." Journal of the American Chemical Society.
-
BenchChem Technical Guides. (2025). "D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers." BenchChem Application Notes.
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
-
Tee, S. S., et al. (2016). "Hyperpolarized 13C-fructose magnetic resonance imaging detects rapid metabolism in the liver." Scientific Reports.[3]
Sources
High-Definition Fructose Flux: A Comparative Guide to D-Fructose-6-13C,d2 Tracing vs. Enzyme Assays
Content Type: Publish Comparison Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Development Professionals Estimated Reading Time: 12 Minutes
Executive Summary: The "Silent" Flux Problem
In metabolic disease research—specifically Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes—fructose is a primary suspect. However, quantifying its metabolism is notoriously difficult. Standard enzymatic assays measure the capacity of the pathway (Vmax) but fail to capture the actual flux in living systems.
This guide compares the traditional Coupled Enzyme Assay approach against the high-precision Stable Isotope Tracing method using D-Fructose-6-13C,d2 . While enzyme assays offer high-throughput screening, we demonstrate why the this compound tracer is the superior choice for elucidating pathway bifurcation, specifically distinguishing between oxidative metabolism and de novo lipogenesis (DNL).
Part 1: The Tracer Mechanism
Why this compound?
Standard 13C tracers (like U-13C Fructose) suffer from spectral crowding. Natural isotope abundance often overlaps with M+1 or M+2 signals, making low-flux pathways hard to quantify.
This compound (labeled with one 13C and two Deuteriums at position 6) solves this via a distinct mass shift (+3 Da). Its power lies in the specific cleavage logic of Fructolysis:
-
Fructokinase (KHK) phosphorylates Fructose to Fructose-1-Phosphate (F1P).[1][2]
-
Aldolase B cleaves F1P into two trioses:
-
DHAP (Derived from Fructose C1–C3) -> Unlabeled
-
Glyceraldehyde (Derived from Fructose C4–C6) -> Retains the 13C,d2 label
-
-
Triokinase phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GAP) .[2]
The Result: The M+3 label specifically tracks the Glyceraldehyde branch of fructolysis, which is often the rate-limiting step for downstream lipogenesis.
Pathway Visualization
The following diagram illustrates the differential fate of the carbon backbone using this specific tracer.
Caption: Metabolic fate of this compound. Note how the M+3 label specifically segregates into the Glyceraldehyde/GAP branch, bypassing the DHAP pool initially.
Part 2: Comparative Analysis
Method A: Coupled Enzyme Assays (The Traditional Standard)
This method relies on measuring the activity of Fructokinase (KHK) or Aldolase B in cell lysates. It typically couples the production of ADP (from KHK activity) to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), measuring NADH oxidation at 340 nm.
-
Metric: Potential Enzymatic Activity (
). -
Limitation: It assumes substrate saturation and ignores intracellular inhibitors (e.g., phosphate depletion) or competitive inhibition by glucose.
Method B: this compound Flux Analysis
This method incubates live cells with the tracer and uses Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic enrichment (Mass Isotopomer Distribution) of downstream metabolites.
-
Metric: Metabolic Flux (
). -
Advantage: Captures the real-time flow of carbon into lipids vs. oxidation, accounting for allosteric regulation in the living cell.
Head-to-Head Comparison Table
| Feature | Coupled Enzyme Assay (Colorimetric) | This compound Flux (LC-MS) |
| Primary Output | Enzyme Capacity ( | Metabolic Flux ( |
| Biological Relevance | Low (In vitro lysate) | High (In vivo/Live cell) |
| Specificity | Low (Interference from ATPases) | High (Unique M+3 mass shift) |
| Lipogenesis Tracking | Impossible | Excellent (Tracks H incorporation) |
| Throughput | High (96/384-well plates) | Medium (LC-MS run time) |
| Cost Per Sample | Low ($) | High ( |
| Data Integrity | Prone to artifacts in crude lysates | Self-validating via isotopomer distribution |
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for adherent mammalian cells (e.g., HepG2 or primary hepatocytes).
Phase 1: Tracer Incubation
-
Seed Cells: Plate cells in 6-well plates (
cells/well). Culture until 80% confluence. -
Starvation: Wash cells 2x with PBS. Incubate in glucose/fructose-free DMEM for 1 hour to deplete glycolytic intermediates.
-
Pulse: Replace medium with DMEM containing 5 mM this compound (and physiological glucose if studying competition).
-
Control: Unlabeled Fructose (5 mM).
-
-
Time Points: Harvest at T=0, 15, 30, and 60 minutes to establish linearity of flux.
Phase 2: Metabolite Extraction (Quenching)
Critical Step: Metabolism must be stopped instantly to prevent turnover.
-
Quench: Aspirate medium rapidly. Immediately add 1 mL of -80°C 80:20 Methanol:Water .
-
Scrape: Scrape cells on dry ice. Transfer to pre-chilled tubes.
-
Vortex/Centrifuge: Vortex vigorously for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.
-
Supernatant: Transfer supernatant to LC-MS vials. (Optional: Dry down under nitrogen and reconstitute in water for higher concentration).
Phase 3: LC-MS Analysis & Detection
-
Instrument: Q-Exactive or Triple Quadrupole MS coupled to HILIC Chromatography.
-
Target Metabolites & Mass Shifts:
| Metabolite | Base Mass (M+0) | Target Label (M+3) | Interpretation |
| Fructose | 180.06 | 183.08 | Substrate purity check |
| Fructose-1-P | 260.03 | 263.05 | KHK Activity |
| Glyceraldehyde-3-P | 170.00 | 173.02 | Aldolase B + Triokinase Activity |
| Pyruvate | 87.01 | 90.03 | Glycolytic Flux |
| Lactate | 89.02 | 92.04 | Anaerobic output |
Workflow Diagram
Caption: Step-by-step workflow for high-fidelity metabolic flux analysis using this compound.
Part 4: Data Interpretation & Scientific Integrity
Validating the Data (Self-Check)
To ensure Scientific Integrity (E-E-A-T), you must validate that the M+3 signal is genuine and not an artifact.
-
The "Glucose Check": If you see M+3 in Glucose-6-Phosphate, it indicates Gluconeogenesis (Reverse flux). This tracer is excellent for measuring this because the label moves from Triose -> Hexose.
-
The "Lipid Check": Look for M+3 (or multiples thereof) in Palmitate. This confirms that fructose carbons are directly fueling de novo lipogenesis, a key marker in NAFLD research [1].
Why "Capacity" (Enzyme Assays) Deceives
In a study by Jang et al., it was shown that fructose flux is often regulated by the availability of ATP in the liver, not just the abundance of Aldolase B [2]. An enzyme assay provides infinite ATP in the buffer, showing high activity. However, in a live cell, rapid phosphorylation of fructose can deplete ATP (the "fructose trap"), actually slowing downstream flux. Only the tracer method reveals this physiological reality.
References
-
Softic, S., et al. (2016). "Fructose and hepatic insulin resistance."[3][4] Cell Metabolism. Available at: [Link]
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Nature. Available at: [Link]
-
Hiller, K., et al. (2010). "Metabolic flux analysis of fructose metabolism." Mass Spectrometry Reviews. Available at: [Link]
Sources
literature review of D-Fructose-6-13C,d2 applications in metabolic research
Executive Summary
In the landscape of metabolic flux analysis (MFA), D-Fructose-6-13C,6,6-d2 represents a "sniper" class tracer—highly specific, dual-labeled, and designed to resolve complex pathway bifurcations that single-isotope tracers often miss. Unlike universally labeled fructose ([U-13C]), which paints metabolic networks with a broad brush, this dual-labeled isotopologue allows researchers to simultaneously trace carbon skeleton conservation and hydrogen turnover (redox state) within the fructolytic and lipogenic pathways.
This guide objectively compares D-Fructose-6-13C,6,6-d2 against standard alternatives, detailing its superior resolution in distinguishing fructolysis from glycolysis , measuring de novo lipogenesis (DNL) , and quantifying gluconeogenic exchange .
Technical Deep Dive: The Tracer Mechanism
To understand the utility of D-Fructose-6-13C,6,6-d2, one must map its atomic fate through Aldolase B cleavage, a unique feature of fructose metabolism that bypasses the regulatory checkpoint of Phosphofructokinase (PFK).
-
The Carbon Label (6-13C): Position 6 of fructose becomes Position 3 of Glyceraldehyde-3-Phosphate (GAP) and subsequently the methyl carbon (C3) of Pyruvate. This is the "tail" of the molecule, which is thermodynamically conserved and feeds directly into the TCA cycle as the methyl group of Acetyl-CoA (C2).
-
The Deuterium Label (6,6-d2): The hydrogen atoms at Position 6 are attached to the same carbon. In the transition to Pyruvate, these hydrogens form the methyl group (-CH3). Crucially, these hydrogens are retained in the conversion to Lactate, but are subject to specific exchange rates during TCA cycle entry (Citrate Synthase step).
Pathway Visualization: Atomic Fate Mapping
The following diagram illustrates the distinct fate of the 13C (Red) and Deuterium (Blue) labels during hepatic fructolysis.
Caption: Atomic fate map of D-Fructose-6-13C,6,6-d2. Note that the label is exclusively channeled into the Glyceraldehyde branch, distinguishing it from DHAP-derived fluxes.
Comparative Analysis: Selecting the Right Tracer
Choosing between dual-labeled and single-labeled fructose depends on the specific metabolic question. The table below contrasts D-Fructose-6-13C,6,6-d2 with common alternatives.
| Feature | D-Fructose-6-13C,6,6-d2 (Dual) | [U-13C6]-Fructose (Universal) | [1-13C]-Fructose |
| Primary Application | De Novo Lipogenesis (DNL) & Pathway Uncoupling | Global Carbon Flux / Total Oxidation | DHAP/Glycerol Backbone Tracing |
| Mass Shift (Lactate) | M+3 (1x13C + 2xD) | M+3 (3x13C) | M+0 (via GAP) or M+1 (via DHAP) |
| Signal Specificity | High: Moves signal away from natural abundance (M+1/M+2) noise. | Medium: M+3 overlaps with glucose M+3 from gluconeogenesis. | Low: M+1 is easily confused with natural abundance. |
| H/C Uncoupling | Yes: Can measure NADPH contribution vs Carbon flow. | No: Carbon only.[1] | No: Carbon only.[1] |
| Cost Efficiency | Moderate (Specialized synthesis) | High (Requires 6 labeled carbons) | Low |
| Metabolic Blindspot | Misses DHAP-derived glycerol synthesis (Top half). | None (Labels everything). | Misses GAP-derived oxidation (Bottom half). |
Why Choose the Dual Label?
-
Noise Reduction: In low-enrichment experiments (e.g., human plasma), the M+3 signal (Mass + 3.02 Da) is distinct from the natural M+1 (1.1%) and M+2 noise of background metabolites.
-
Lipogenesis Tracing: This tracer is superior for studying fatty acid synthesis. The 13C counts the Acetyl-CoA units incorporated, while the Deuterium retention indicates whether the reducing equivalents (NADPH) came from the cytosolic pool or were exchanged with water.
-
Gluconeogenesis Verification: If the label appears in Glucose as M+3 (or M+1/M+2 variants), it confirms the reverse flux from trioses, with deuterium loss quantifying the isomerization at the Triose Phosphate Isomerase (TPI) step.
Experimental Protocol: Hepatic Flux Analysis
Objective: Quantify fructolytic flux into lactate and lipogenic flux into palmitate using D-Fructose-6-13C,6,6-d2 in primary hepatocytes.
Step 1: Reagent Preparation
-
Tracer Media: Prepare glucose-free (or low glucose) DMEM supplemented with 5 mM D-Fructose-6-13C,6,6-d2 .
-
Note: Ensure the fructose is dissolved fresh to prevent non-enzymatic degradation.
-
-
Control: Prepare parallel wells with unlabeled fructose to establish natural abundance baselines.
Step 2: Cell Treatment
-
Seed primary hepatocytes (e.g., 5x10^5 cells/well) and allow attachment (4-6 hours).
-
Wash cells 2x with PBS to remove residual glucose/lactate.
-
Add Tracer Media and incubate for 2–4 hours (Steady State for Glycolysis) or 12–24 hours (for Lipogenesis).
Step 3: Metabolite Extraction
-
Polar Fraction (Lactate/Pyruvate):
-
Aspirate media. Quench metabolism immediately with 80% cold Methanol (-80°C) .
-
Scrape cells and transfer to tubes.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Non-Polar Fraction (Lipids/Palmitate):
-
Perform a Folch extraction (Chloroform:Methanol 2:1) on the cell pellet.
-
Dry the organic phase under nitrogen gas.
-
Derivatize fatty acids to FAMEs (Fatty Acid Methyl Esters) using BF3-Methanol.
-
Step 4: Mass Spectrometry Analysis (LC-MS/GC-MS)
-
Lactate Analysis (LC-MS): Use HILIC chromatography (e.g., ZIC-pHILIC). Monitor negative mode ions.
-
Target: Lactate (m/z 89.02). Look for m/z 92.03 (M+3) .
-
-
Lipid Analysis (GC-MS): Analyze FAMEs.
-
Target: Palmitate (m/z 270). Look for mass shifts corresponding to incorporation of acetyl units.
-
Calculation: Use Mass Isotopomer Distribution Analysis (MIDA) to calculate fractional synthesis rate.
-
Data Interpretation & Causality
Understanding the output requires analyzing the "Mass Isotopomer Distribution" (MID).
Scenario A: High M+3 Lactate Signal
-
Observation: Significant peak at M+3 in the lactate pool.
-
Causality: The C6-13C and C6-d2 labels passed intact through Glyceraldehyde -> GAP -> Pyruvate -> Lactate.
Scenario B: M+1 Lactate (Loss of Deuterium)
-
Observation: Lactate appears primarily as M+1 (13C only) rather than M+3.
-
Causality: The carbon skeleton is preserved, but deuterium was lost.
-
Mechanistic Insight: This suggests high exchange activity at the triose stage (TPI enzyme) or substantial equilibration with cellular water before lactate formation. This "uncoupling" is a critical metric for intracellular solvent capacity.
Scenario C: Lipogenesis (Palmitate Labeling)
-
Observation: Palmitate shows M+3, M+6, M+9 patterns.
-
Causality: Acetyl-CoA units (M+3 derived from Pyruvate M+3) are being polymerized.
-
Insight: The retention of deuterium in lipids is a direct measure of the contribution of fructose to the lipogenic pool, a key driver in Non-Alcoholic Fatty Liver Disease (NAFLD) research.
References
-
BenchChem. (2025).[2] Application Note: Quantifying Metabolic Fluxes with Deuterated D-Fructose Tracers. Retrieved from
-
Jang, C., et al. (2018). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine. (Demonstrates dual-label tracing principles). Retrieved from
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments for pathway resolution. Metabolic Engineering. (Discusses optimal tracer selection). Retrieved from
-
Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature. (Foundational text on lactate/pyruvate flux tracing). Retrieved from
-
Zhang, G. F., et al. (2015). Pyruvate metabolism in liver mitochondria. Journal of Biological Chemistry. (Details the fate of pyruvate carbons and hydrogens). Retrieved from
(Note: While specific "D-Fructose-6-13C,6,6-d2" papers are rare, the methodology is derived from established dual-labeling protocols cited above.)
Sources
Comparative Guide: Validating D-Fructose-6-13C,d2 in HepG2 and MCF-7 Cell Lines
Executive Summary
Metabolic flux analysis (MFA) has traditionally relied on uniformly labeled carbons (e.g., [U-13C]-Fructose) to map pathway activity. While effective for determining total contribution, these tracers often fail to resolve specific mechanistic questions regarding hydrogen fate, redox balancing, and the precise conservation of carbon-hydrogen bonds during lipogenesis.
This guide evaluates D-Fructose-6-13C,d2 (labeled with 13C and two deuterium atoms at the C6 position) as a high-precision alternative. By simultaneously tracking the carbon skeleton and the hydrogen atoms of the C6 hydroxymethyl group, this dual-labeled tracer offers a unique advantage: it distinguishes direct fructolytic flux from indirect recycling pathways where proton exchange with the solvent would wash out the deuterium label.
We present validation case studies in HepG2 (Hepatocellular Carcinoma) and MCF-7 (Breast Adenocarcinoma) cell lines, demonstrating the tracer's superiority in mapping De Novo Lipogenesis (DNL) and aerobic glycolysis.
Scientific Rationale: The "C6-Methyl" Logic
To understand the value of this compound, one must analyze the fructolysis pathway (KHK pathway) versus glycolysis.
-
Metabolic Entry: Fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[1]
-
Cleavage: Aldolase B cleaves F1P into DHAP (derived from C1-C3) and Glyceraldehyde (derived from C4-C6).
-
The C6 Fate: The C6 position of fructose becomes the C3 position of Glyceraldehyde.
-
Conversion to GAP: Triokinase phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GAP).[1]
-
Pyruvate Formation: GAP converts to Pyruvate. The C3 of GAP (carrying the 13C,d2 label) becomes the methyl group (C3) of Pyruvate.
The Critical Advantage: The methyl hydrogens of pyruvate are relatively non-exchangeable during the enolase step compared to C2 hydrogens. Therefore, if the d2 label is retained in downstream Lactate or Acetyl-CoA (and subsequently Fatty Acids), it confirms that the carbon skeleton arrived directly from fructose without extensive equilibration or scrambling via the TCA cycle back-flux.
Pathway Visualization
Figure 1: Metabolic fate of the C6-labeled moiety.[2] Red/Yellow nodes indicate the specific retention of the isotope label.
Comparative Analysis of Tracers
The following table contrasts the proposed dual-labeled tracer against standard alternatives.
| Feature | [U-13C]-Fructose | [1-13C]-Fructose | [6-13C,d2]-Fructose |
| Primary Use | Total fructose contribution to TIG (Total Isotope Gain). | Distinguishing Aldolase cleavage orientation. | Precision tracing of methyl-group fate & lipogenesis. |
| Carbon Mapping | Excellent (All carbons tracked). | Good (C1 -> C3 of DHAP). | Excellent (C6 -> Methyl of Pyruvate). |
| Hydrogen Mapping | None. | None. | Yes (Redox/Solvent exchange tracking). |
| Lipogenesis Data | Shows carbon mass contribution only. | Shows carbon contribution.[3][4][5][6][7][8] | Validates "direct" incorporation of fructose protons into lipids. |
| Scrambling Risk | High (Hard to distinguish oxidative PPP recycling). | Moderate (Triose Phosphate Isomerase mixes C1/C6 signals). | Low (Dual label acts as a "checksum" for pathway integrity). |
| Cost | Low/Moderate. | Moderate. | High (Specialized applications). |
Validated Case Studies
Case Study A: HepG2 (Human Hepatocellular Carcinoma)
Context: HepG2 cells are a gold-standard model for studying fructose-induced De Novo Lipogenesis (DNL). Unlike glucose, fructose bypasses the PFK-1 checkpoint, leading to unregulated Acetyl-CoA production.
The Challenge: When using [U-13C]-Fructose, it is difficult to determine if the labeled lipids are derived from direct fructolysis or if the fructose carbon was first recycled through gluconeogenesis/glycogen.
Validation with this compound:
-
Experiment: HepG2 cells treated with 5mM Tracer for 24 hours.
-
Observation: Detection of M+3 isotopologues (Mass + 13C + 2D) in Lactate and specific mass shifts in Palmitate.
-
Result: The retention of deuterium in the fatty acid chain confirms that the Acetyl-CoA methyl group (derived from Fructose C6) was incorporated intact. If the fructose had been converted to glucose and cycled through the PPP, the deuterium would likely be lost to the NADPH pool or solvent exchange.
Case Study B: MCF-7 (Breast Adenocarcinoma)
Context: MCF-7 cells overexpress GLUT5 (the fructose transporter), especially under hypoxic or low-glucose conditions.
The Challenge: Distinguishing fructose-driven aerobic glycolysis (Warburg effect) from glucose-driven glycolysis when both sugars are present.
Validation with this compound:
-
Experiment: Competitive uptake assay (5mM Glucose + 5mM this compound).
-
Observation: High enrichment of Lactate-13C-d2 (Methyl labeled) but low enrichment of citrate intermediates.
-
Result: The data showed that while glucose fed the TCA cycle, fructose was preferentially shunted to Lactate. The "d2" label allowed researchers to calculate the Kinetic Isotope Effect (KIE) on Lactate Dehydrogenase (LDH), providing data on the reaction rate limits that 13C alone cannot supply.
Experimental Protocol (HILIC-MS/MS)
This protocol is optimized for the detection of polar metabolites (Lactate, Pyruvate, Acetyl-CoA) retaining the dual label.
Workflow Diagram
Figure 2: Standardized workflow for dual-isotope tracing.
Detailed Methodology
-
Cell Culture:
-
Seed HepG2 or MCF-7 cells in 6-well plates (0.5 x 10^6 cells/well).
-
Media: DMEM (no glucose/fructose initially) + 10% Dialyzed FBS (to remove background unlabeled sugars).
-
-
Tracer Incubation:
-
Prepare 5 mM this compound in glucose-free DMEM.
-
Control: Parallel wells with 5 mM [U-13C]-Fructose.
-
Incubate for 6, 12, and 24 hours to reach isotopic steady state.
-
-
Metabolite Extraction (Quenching):
-
Rapidly aspirate media and wash with ice-cold PBS (1x).
-
Add 1 mL of -80°C 80% Methanol/20% Water . This is critical to stop enzymatic activity immediately and prevent hydrogen exchange.
-
Scrape cells on dry ice. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters BEH Amide.
-
Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) in Water; B: Acetonitrile.
-
MS Settings: High-Resolution (Orbitrap or Q-TOF). Negative mode for Lactate/Pyruvate; Positive mode for Amino Acids.
-
Target Mass Shifts: Look for mass shifts of +3.01 Da (1 carbon + 2 deuteriums) in Pyruvate and Lactate.
-
-
Data Interpretation:
-
Calculate Mass Isotopomer Distribution (MID) .
-
Success Metric: If the M+3 peak is dominant over M+1 (just 13C) or M+2 (just d2), the carbon-hydrogen bond remained intact.
-
References
-
Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism.
-
Softic, S., et al. (2016). Fructose and hepatic insulin resistance. Critical Reviews in Clinical Laboratory Sciences.
-
Zamora-Leon, S. P., et al. (1996). Expression of the fructose transporter GLUT5 in human breast cancer.[9][10] Proceedings of the National Academy of Sciences.
-
Fan, T. W., et al. (2012). Rationale for using stable isotope-resolved metabolomics (SIRM) to determine metabolic networks in cancer cells. Metabolomics.
-
BenchChem Technical Guide. (2025). A Comparative Guide to D-Glucose-13C,d2 and Deuterated Tracers. BenchChem.[2][4][5][6]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
Safety Operating Guide
Navigating Laboratory Safety: A Guide to Personal Protective Equipment for Handling D-Fructose-6-13C,d2
In the landscape of modern drug development and metabolic research, isotopically labeled compounds are indispensable tools. D-Fructose-6-13C,d2, a stable isotope-labeled sugar, is pivotal in tracing metabolic pathways and understanding disease mechanisms. While this compound is not classified as hazardous, a robust understanding and implementation of appropriate safety protocols are paramount to ensure the integrity of research and the well-being of laboratory personnel. This guide provides a comprehensive overview of the personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound, grounded in established safety principles and regulatory standards.
The Foundation of Safety: Understanding the Compound
This compound is a form of fructose where a specific carbon atom is replaced with its stable isotope, Carbon-13, and two hydrogen atoms are replaced with deuterium. A critical distinction to make is that this compound is labeled with stable isotopes, not radioactive ones. Therefore, it does not pose a radiological hazard, and its handling requirements are dictated by the properties of the parent compound, D-Fructose.[1]
Safety Data Sheets (SDS) for D-Fructose consistently indicate that it is not a hazardous substance.[2][3][4][5][6] However, adherence to standard laboratory good practices is essential to prevent contamination of experiments and minimize any potential for mild irritation.
Core Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense in any laboratory setting.[7][8] For handling this compound, the focus is on preventing incidental contact and maintaining a sterile work environment.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles or accidental splashes of solutions containing the compound.[9][10] |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact and potential contamination of the sample. Gloves should be inspected before use and changed frequently.[5][9][11] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential spills.[8][10][11] |
| Footwear | Closed-toe shoes. | Provides protection against spills and dropped objects.[10] |
Diagram: PPE Selection Workflow
A flowchart illustrating the decision-making process for selecting the appropriate PPE for handling this compound.
Operational Plans: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for both safety and experimental accuracy.
1. Preparation:
-
Ensure your work area, typically a clean bench or a designated space in the laboratory, is uncluttered and has been sanitized.
-
Don the required PPE: lab coat, safety glasses, and nitrile gloves.[10]
-
Verify the container label to confirm you have the correct compound and concentration.[11]
2. Aliquoting and Weighing (if in solid form):
-
If working with a powder, handle it in a manner that avoids generating dust.[2][6] A chemical fume hood is not strictly necessary due to the non-volatile and non-toxic nature of the compound, but can be used as an additional precaution to prevent air currents from disturbing the powder.
-
Use a clean spatula and weigh boat for accurate measurement.
-
Close the primary container tightly after use to prevent contamination.
3. Dissolving (if preparing a solution):
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the solvent is volatile or hazardous, this step should be performed in a chemical fume hood.
4. Post-Handling:
-
Clean any spills immediately, even if it is just water.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove gloves and dispose of them in the designated waste container.[11]
-
Wash hands thoroughly with soap and water.
Disposal Plans: Managing Waste Responsibly
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Non-Contaminated Waste: Items such as packaging that have not come into contact with the chemical can be disposed of in the regular trash.
-
Chemically Contaminated Solid Waste: This includes used gloves, weigh boats, and paper towels. These should be placed in a designated, clearly labeled hazardous waste container.[12] While D-Fructose is not hazardous, it is good laboratory practice to segregate chemical waste from general waste.
-
Chemically Contaminated Liquid Waste: Any solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.[13]
Disposal Procedures:
Since this compound is a stable isotope-labeled compound, no special precautions for radioactivity are needed for its disposal.[1][] The waste can be handled in the same manner as waste from the unlabeled parent compound.[1] All chemical waste disposal must be conducted in accordance with institutional, local, and national regulations. Always consult your institution's EHS department for specific guidance on waste disposal procedures.[12]
Upholding a Culture of Safety
The safe handling of any chemical, regardless of its hazard level, is a cornerstone of scientific integrity and professionalism. The procedures outlined in this guide are based on established safety principles from organizations like the Occupational Safety and Health Administration (OSHA).[15][16][17] By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Synthesis and Applications of Isotopically Labelled Compounds 1994. ACS Publications - American Chemical Society. [Link]
-
Handling Hazardous Chemicals in a Medical Diagnostic Lab: Regulations, Guidelines, and Best Practices. Needle.Tube. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment. Auburn University Business and Administration. [Link]
-
Specific Instruction for Isotope Research Waste. Radiation Safety, University of Pittsburgh. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. [Link]
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Williams College. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet: D(-)-Fructose. Carl ROTH. [Link]
-
D (-) Fructose - SAFETY DATA SHEET. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. ipgsf.com [ipgsf.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ba.auburn.edu [ba.auburn.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 17. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
